molecular formula C18H26Cl2N2O B593753 3,4-Difluoro U-49900 hydrochloride CAS No. 67579-76-4

3,4-Difluoro U-49900 hydrochloride

Cat. No.: B593753
CAS No.: 67579-76-4
M. Wt: 357.3 g/mol
InChI Key: AXACJBKFKCCIOR-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

U-49900 is an analytical reference material categorized as an opioid. The primary metabolite of U-49900 is N-desethyl U-49900.1 This product is intended for research and forensic applications.>U-49900 (CRM) is a certified reference material categorized as an opioid. The primary metabolite of U-49900 is N-desethyl U-49900. This product is intended for research and forensic applications.>U-49900 (cas 67579-76-4) is an analytical reference material categorized as an opioid. The primary metabolite of U-49900 is N-desethyl U-49900. This product is intended for research and forensic applications.

Properties

IUPAC Name

3,4-dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26Cl2N2O/c1-4-22(5-2)17-9-7-6-8-16(17)21(3)18(23)13-10-11-14(19)15(20)12-13/h10-12,16-17H,4-9H2,1-3H3/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXACJBKFKCCIOR-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601342695
Record name rel-3,4-Dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67579-76-4
Record name rel-3,4-Dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name U-49900
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQV9XB7KFI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Landscape of a Novel Synthetic Opioid: A Technical Guide to 3,4-Difluoro U-49900 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and properties of 3,4-Difluoro U-49900 hydrochloride, a novel synthetic opioid. As a structural analog of U-47700 and U-49900, this compound is of significant interest to the forensic and pharmacological research communities. This document outlines its chemical identity, physicochemical properties, and provides hypothetical experimental protocols for its characterization based on established methods for similar analogs. Additionally, a representative opioid receptor signaling pathway is illustrated to provide context for its presumed mechanism of action. Due to the limited availability of specific experimental data for this compound, this guide leverages information from its closely related dichloro-analog, U-49900, and the related compound, 3,4-Difluoro-U-47700.

Chemical and Physical Properties

This compound is a synthetic compound classified as a utopioid. Its core structure consists of a difluorinated benzamide moiety linked to a diethylaminocyclohexyl group. The hydrochloride salt form enhances its solubility in aqueous solutions.

PropertyValue
Formal Name trans-3,4-difluoro-N-(2-(diethylamino)cyclohexyl)-N-methylbenzamide, monohydrochloride
CAS Number 2743078-88-6
Molecular Formula C₁₈H₂₆F₂N₂O • HCl
Formula Weight 360.9 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility (DMF) 20 mg/ml
Solubility (DMSO) 20 mg/ml
Solubility (Ethanol) 20 mg/ml
Solubility (PBS, pH 7.2) 1 mg/ml
SMILES FC1=C(C=CC(C(N(C)[C@@H]2CCCC[C@H]2N(CC)CC)=O)=C1)F.Cl
InChI InChI=1S/C18H26F2N2O.ClH/c1-4-22(5-2)17-9-7-6-8-16(17)21(3)18(23)13-10-11-14(19)15(20)12-13;/h10-12,16-17H,4-9H2,1-3H3;1H/t16-,17-;/m1./s1

Hypothetical Experimental Protocols for Characterization

Due to the lack of published, specific experimental data for this compound, the following protocols are adapted from methodologies used for the characterization of its analogs, U-49900 and 3,4-Difluoro-U-47700.[1][2] These serve as a guide for researchers aiming to analyze this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the methodology used for the analysis of 3,4-Difluoro-U-47700.[1]

  • Sample Preparation: Dilute the crystalline solid in methanol to a suitable concentration.

  • Instrumentation: An Agilent 5975 Series GC/MSD System or equivalent.

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar.

  • Carrier Gas: Helium with a constant flow rate.

  • Injection Port Temperature: 265 °C.

  • Oven Program: Start at 50°C, then ramp to 340°C.

  • MS Parameters:

    • Mass Scan Range: 40-550 m/z.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is a general approach for the structural elucidation of organic molecules and is informed by the characterization of U-49900.

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: To determine the proton environment in the molecule.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and fully elucidate the structure.

  • Referencing: Use tetramethylsilane (TMS) as an internal standard.

Presumed Mechanism of Action: Opioid Receptor Signaling

As a presumed opioid agonist, this compound is expected to exert its effects through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized signaling pathway for µ-opioid receptor activation.

Opioid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist 3,4-Difluoro U-49900 HCl MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduced Activation Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to

Caption: Generalized µ-opioid receptor signaling pathway.

Conclusion

This compound is a novel synthetic opioid with a chemical structure that warrants further investigation by the scientific community. This guide provides foundational information on its chemical and physical properties. While specific experimental data remains scarce, the provided hypothetical protocols, based on established methods for its analogs, offer a starting point for its analytical characterization. The illustrated signaling pathway provides a framework for understanding its potential pharmacological effects. Further research is necessary to fully elucidate the synthesis, pharmacology, and toxicology of this compound.

References

Pharmacological Profile of 3,4-Difluoro U-49900 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a technical guide intended for researchers, scientists, and drug development professionals. The information provided is for research purposes only. 3,4-Difluoro U-49900 hydrochloride is a designer opioid and its pharmacological and toxicological properties are not well-characterized.

Introduction

This compound is a novel synthetic opioid that is structurally related to U-49900 and the more extensively studied U-47700. U-47700 was developed by the Upjohn company in the 1970s and is a potent and selective µ-opioid receptor agonist.[1][2] U-49900 is the diethyl analog of U-47700.[3] Due to the chemical similarity, it is presumed that this compound also acts as a µ-opioid receptor agonist. However, a comprehensive pharmacological profile for this specific compound is not available in published scientific literature. This guide aims to provide an inferred pharmacological profile based on the known properties of its analogs, along with detailed experimental protocols for its characterization.

Inferred Pharmacological Profile

Based on the structure-activity relationships of related compounds, it is hypothesized that this compound is a µ-opioid receptor agonist. However, studies on a similar analog, 3,4-difluoro-U-47700, have shown that difluorination drastically decreases potency. In a cAMP assay, 3,4-difluoro-U-47700 showed no detectable µ-opioid receptor activity at a concentration of 1 µM. This suggests that this compound is likely to be significantly less potent than U-49900 and U-47700.

Anecdotal reports from users of U-49900 suggest that it has little to no euphoric or analgesic effects, even at high doses, and requires much higher doses for any perceived bioactivity compared to U-47700.[4]

Quantitative Data on Related Compounds

Due to the lack of specific data for this compound, the following table summarizes the available quantitative data for its parent compounds, U-47700 and U-49900, to provide a comparative context.

CompoundParameterValueReceptor/System
U-47700 Ki (Binding Affinity)11.1 nMRat Brain µ-Opioid Receptor
ED50 (Analgesic Potency)0.2 mg/kgMouse Tail Flick Test
Potency vs. Morphine~7.5 - 10 times more potentAnimal Models
U-49900 Metabolism (in vitro)Primary metabolite: N-Desethyl-U-49900Human Liver Microsomes
Metabolism (in vivo)Most abundant metabolite: N,N-didesethyl-N-desmethyl-U-49900Human Urine Specimen

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to fully characterize the pharmacological profile of this compound.

Radioligand Binding Assay for µ-Opioid Receptor Affinity

This assay determines the binding affinity (Ki) of the test compound to the µ-opioid receptor.

  • Materials:

    • Cell membranes expressing the human µ-opioid receptor.

    • [³H]-DAMGO (a radiolabeled µ-opioid agonist).

    • Test compound (this compound).

    • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, [³H]-DAMGO, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.[5]

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity (Efficacy and Potency)

This functional assay measures the ability of an agonist to activate G-proteins coupled to the µ-opioid receptor.

  • Materials:

    • Cell membranes expressing the human µ-opioid receptor.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • Test compound.

    • GDP (Guanosine diphosphate).

    • Unlabeled GTPγS (for non-specific binding).

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, GDP, and the test compound or buffer. Pre-incubate at 30°C for 15 minutes.[4]

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for 60 minutes with gentle shaking.[4]

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to generate a dose-response curve.

    • Determine the EC₅₀ (potency) and Emax (efficacy) values from the curve.

In Vivo Analgesic Activity (Mouse Tail-Flick Test)

This assay assesses the analgesic properties of the test compound in a living organism.

  • Materials:

    • Male CD-1 or Swiss Webster mice.

    • Tail-flick analgesia meter.

    • Test compound dissolved in a suitable vehicle (e.g., saline).

    • Vehicle control.

  • Procedure:

    • Acclimate the mice to the testing environment and restraining device.

    • Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the tail and measuring the time it takes for the mouse to flick its tail away. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[6]

    • Administer the test compound or vehicle via a specific route (e.g., subcutaneous or intraperitoneal injection).

    • At predetermined time points after injection (e.g., 15, 30, 60, 90 minutes), re-measure the tail-flick latency.

    • Calculate the maximum possible effect (%MPE) for each animal at each time point.

    • Construct a dose-response curve to determine the ED₅₀ value (the dose that produces a 50% analgesic effect).

Visualizations

Signaling Pathway

The following diagram illustrates the presumed signaling pathway of a µ-opioid receptor agonist like this compound.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 3,4-Difluoro U-49900 HCl MOR μ-Opioid Receptor (MOR) Agonist->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel K+ Channel G_beta_gamma->K_channel Opens Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Closes cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Modulates Gene Expression K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release

Caption: Presumed µ-opioid receptor signaling cascade initiated by an agonist.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the pharmacological characterization of a novel synthetic opioid.

experimental_workflow compound 3,4-Difluoro U-49900 HCl (Test Compound) in_vitro In Vitro Assays compound->in_vitro in_vivo In Vivo Assays compound->in_vivo binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay functional_assay [35S]GTPγS Binding Assay (Determine EC50, Emax) in_vitro->functional_assay data_analysis Data Analysis & Profile Generation binding_assay->data_analysis functional_assay->data_analysis analgesia_test Mouse Tail-Flick Test (Determine ED50) in_vivo->analgesia_test analgesia_test->data_analysis

Caption: Workflow for pharmacological characterization of a novel opioid.

References

"in vitro metabolism of 3,4-Difluoro U-49900 hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Metabolism of 3,4-Difluoro U-49900 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of the synthetic opioid this compound. The document outlines the primary metabolic pathways, identifies the key metabolites observed in human liver microsome (HLM) studies, and presents a detailed experimental protocol for conducting such an analysis. All quantitative data from the cited literature is summarized, and the metabolic pathways and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended for researchers, scientists, and drug development professionals working on the characterization of novel psychoactive substances.

Introduction

3,4-Difluoro U-49900 is a structural analog of the synthetic opioid U-47700.[1] As with many novel psychoactive substances, a thorough understanding of its metabolic fate is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and for the development of analytical methods for its detection in biological samples. In vitro metabolism studies using human liver microsomes (HLMs) are a standard approach for identifying the primary routes of biotransformation for new chemical entities.[2][3] HLMs are a subcellular fraction of the liver that is rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[4]

This guide focuses on the findings from in vitro studies that have elucidated the metabolic profile of 3,4-Difluoro U-49900.

Metabolic Profile of 3,4-Difluoro U-49900

The in vitro metabolism of 3,4-Difluoro U-49900 has been investigated using human liver microsomes.[5][6] These studies have identified several metabolites, indicating that the compound undergoes significant biotransformation.

Identified Metabolites

The primary metabolic transformations observed for 3,4-Difluoro U-49900 involve N-dealkylation and hydroxylation.[7] A study by Krotulski et al. is the seminal work in this area, identifying five key metabolites in vitro.[5] The primary metabolite identified in these microsomal incubations was N-Desethyl-U-49900.[5][7][8] Interestingly, in a corresponding in vivo urine specimen, N,N-didesethyl-N-desmethyl-U-49900 was found to be the most abundant metabolite, highlighting potential differences between in vitro and in vivo metabolic profiles.[5][8]

Similarities in the metabolic pathways of U-49900 and its analog U-47700 have been noted, including the formation of a common metabolite.[5][7]

Data Presentation: Summary of Identified Metabolites

The following table summarizes the metabolites of 3,4-Difluoro U-49900 identified in in vitro human liver microsome studies.

Metabolite NameMetabolic ReactionAbundance in vitro (HLMs)
N-Desethyl-U-49900N-DeethylationPrimary metabolite[5][7][8]
N,N-Didesethyl-U-49900Di-N-deethylationIdentified[7]
N-Desethyl-hydroxyl-U-49900N-Deethylation and HydroxylationIdentified[7]
N-Desethyl-N-desmethyl-U-49900N-Deethylation and N-DemethylationIdentified[7]

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolism study of 3,4-Difluoro U-49900 using human liver microsomes, based on established protocols.[2][3][9][10]

Materials and Reagents
  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid

  • Ultrapure water

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Vortex mixer

  • Centrifuge

Microsomal Incubation Procedure
  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the NADPH regenerating system, and the HLM suspension.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add this compound (typically dissolved in a small amount of organic solvent like DMSO or methanol, with the final solvent concentration kept low, e.g., <1%) to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration can be varied to study enzyme kinetics but is often in the range of 1-10 µM for initial screening.[3]

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the mixture vigorously and then centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully collect the supernatant for analysis.

Analytical Methodology

The analysis of the incubation samples is typically performed using high-resolution mass spectrometry coupled with liquid chromatography.

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) mass spectrometer, coupled with a liquid chromatography system is used for the separation and detection of the parent compound and its metabolites.[5]

  • Chromatographic Separation: A reverse-phase C18 column is commonly used for separation. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry Analysis: The mass spectrometer is operated in a data-dependent acquisition mode to collect both full-scan MS data and fragmentation (MS/MS) data for the detected ions. This allows for the identification of metabolites based on their accurate mass and fragmentation patterns.

  • Data Processing: Specialized software is used to process the acquired data to identify potential metabolites by searching for predicted biotransformations (e.g., demethylation, deethylation, hydroxylation) and comparing the fragmentation patterns of the metabolites with that of the parent compound.[5]

Visualizations

Metabolic Pathway of 3,4-Difluoro U-49900

Parent 3,4-Difluoro U-49900 M1 N-Desethyl-U-49900 (Primary in vitro) Parent->M1 N-Deethylation M2 N,N-Didesethyl-U-49900 M1->M2 N-Deethylation M3 N-Desethyl-hydroxyl-U-49900 M1->M3 Hydroxylation M4 N-Desethyl-N-desmethyl-U-49900 M1->M4 N-Demethylation

Caption: Proposed metabolic pathway of 3,4-Difluoro U-49900 in vitro.

Experimental Workflow for In Vitro Metabolism Study

A Preparation of Incubation Mixture (HLMs, Buffer, NADPH System) B Pre-incubation at 37°C A->B C Initiate Reaction with 3,4-Difluoro U-49900 B->C D Incubation at 37°C C->D E Terminate Reaction with Cold Organic Solvent D->E F Protein Precipitation (Vortex and Centrifuge) E->F G Collect Supernatant F->G H LC-HRMS Analysis G->H I Data Processing and Metabolite Identification H->I

Caption: Experimental workflow for in vitro metabolism analysis.

Discussion

The available data indicates that 3,4-Difluoro U-49900 is metabolized in vitro primarily through N-dealkylation. The identification of multiple metabolites suggests that it is a substrate for hepatic enzymes. The discrepancy between the primary in vitro metabolite and the most abundant metabolite in the single reported in vivo urine sample suggests that further biotransformations or different clearance mechanisms may be significant in vivo.

For drug development professionals, these findings are critical. The identified metabolic pathways can help in predicting potential drug-drug interactions, as the enzymes involved (likely CYPs) may also metabolize other co-administered drugs. For forensic and clinical researchers, knowledge of the major metabolites is essential for developing robust analytical methods to detect exposure to 3,4-Difluoro U-49900, as metabolites often have longer detection windows than the parent compound.

Further research is warranted to identify the specific CYP isoforms responsible for the metabolism of 3,4-Difluoro U-49900 and to obtain quantitative data on its metabolic stability and enzyme kinetics. Such data would provide a more complete understanding of its disposition and potential for toxicity.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 3,4-Difluoro U-49900 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is a significant lack of publicly available scientific literature specifically detailing the mechanism of action, receptor binding affinities, and signaling pathways for 3,4-Difluoro U-49900 hydrochloride. This technical guide, therefore, extrapolates a putative mechanism of action based on the known pharmacology of its parent compound, U-49900, and its more extensively studied structural analog, U-47700. The influence of the difluoro substitution on the phenyl ring is also considered based on established principles of medicinal chemistry.

Executive Summary

This compound is a novel synthetic opioid and a derivative of U-49900. Based on the pharmacology of its analogs, it is presumed to act as an agonist at opioid receptors, likely with a preference for the μ-opioid receptor (MOR). Activation of the MOR, a G-protein coupled receptor (GPCR), is expected to initiate a signaling cascade that leads to analgesic and other opioid-like effects. The addition of two fluorine atoms to the 3 and 4 positions of the phenyl ring may alter the compound's potency, selectivity, metabolic stability, and blood-brain barrier penetration compared to its non-fluorinated parent. This document provides a detailed overview of the presumed mechanism of action, supported by data from its analogs, and outlines standard experimental protocols for its characterization.

Putative Mechanism of Action

The mechanism of action for this compound is hypothesized to be consistent with that of other benzamide-class synthetic opioids. The primary target is the μ-opioid receptor, though activity at the κ-opioid (KOR) and δ-opioid (DOR) receptors may also occur.

Receptor Binding and Activation

As an agonist, 3,4-Difluoro U-49900 would bind to the orthosteric site of the MOR. This binding event stabilizes a conformational change in the receptor, promoting its active state. This leads to the recruitment and activation of intracellular heterotrimeric G-proteins, specifically of the Gi/o family.

Downstream Signaling Pathway

Upon activation, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of several downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.

The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), which are involved in the transmission of pain signals.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits GIRK GIRK Channel G_Protein->GIRK Gβγ activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Gβγ inhibits cAMP cAMP AC->cAMP Converts to K_ion_out GIRK->K_ion_out K+ Efflux (Hyperpolarization) Neuronal_Inhibition Reduced Neuronal Excitability GIRK->Neuronal_Inhibition Ca_ion_in Ca_Channel->Ca_ion_in Ca2+ Influx (Inhibited) Ca_Channel->Neuronal_Inhibition Ligand 3,4-Difluoro U-49900 HCl Ligand->MOR Binds to ATP ATP ATP->AC Substrate cAMP->Neuronal_Inhibition Reduced levels contribute to K_ion_in K_ion_in->GIRK K+ Efflux (Hyperpolarization) Ca_ion_out Ca_ion_out->Ca_Channel Ca2+ Influx (Inhibited)

Figure 1. Proposed G-protein signaling pathway for 3,4-Difluoro U-49900 HCl at the μ-opioid receptor.

Pharmacological Data of Structural Analogs

Quantitative pharmacological data for this compound is not available. The following table summarizes the data for U-49900 and U-47700 to provide a comparative baseline.

CompoundAssay TypeReceptorParameterValueReference
U-47700 Radioligand Bindingμ-Opioid (MOR)Ki11 nM[1]
δ-Opioid (DOR)Ki1220 nM[1]
κ-Opioid (KOR)Ki287 nM[1]
[35S]-GTPγSμ-Opioid (MOR)EC50111 nM[2]
κ-Opioid (KOR)EC506,679 nM[2]
U-49900 [35S]-GTPγSμ-Opioid (MOR)EmaxLow (Plateau not reached)[2]
κ-Opioid (KOR)EmaxLow (Plateau not reached)[2]

Influence of Fluorine Substitution

The introduction of fluorine atoms onto aromatic rings is a common strategy in medicinal chemistry to modulate a drug's pharmacological profile. The 3,4-difluoro substitution on the benzamide phenyl ring of U-49900 could have several effects:

  • Receptor Binding Affinity: Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring, potentially forming favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the receptor's binding pocket. This could either increase or decrease binding affinity depending on the specific interactions.

  • Metabolic Stability: The carbon-fluorine bond is very strong. Fluorine substitution can block sites of oxidative metabolism (e.g., hydroxylation by cytochrome P450 enzymes), which may increase the metabolic stability and half-life of the compound.[3][4]

  • Lipophilicity and Bioavailability: Fluorination generally increases the lipophilicity of a molecule.[5] This can enhance its ability to cross the blood-brain barrier and other biological membranes, potentially leading to a faster onset of action and greater central nervous system effects.

Experimental Protocols

To definitively characterize the mechanism of action of this compound, the following standard assays would be required.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of the test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the opioid receptor of interest (e.g., CHO-hMOR cells).

  • Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound (3,4-Difluoro U-49900 HCl).

  • Incubation: Allow the mixture to incubate to reach binding equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[35S]-GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein activation.

Methodology:

  • Membrane and Reagent Preparation: Use the same membrane preparations as in the binding assay. Prepare assay buffer containing GDP and [35S]-GTPγS.

  • Assay Setup: In a multi-well plate, add the membrane preparation, GDP, and varying concentrations of the test compound.

  • Initiation of Reaction: Add [35S]-GTPγS to initiate the reaction and incubate. Agonist binding will stimulate the exchange of GDP for [35S]-GTPγS on the Gα subunit.

  • Termination and Separation: Terminate the reaction and separate bound from free [35S]-GTPγS by rapid filtration.

  • Quantification: Measure the amount of bound [35S]-GTPγS using liquid scintillation counting.

  • Data Analysis: Plot the amount of bound [35S]-GTPγS against the concentration of the test compound to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) can be determined.

Experimental_Workflow cluster_assay [35S]-GTPγS Assay Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes prep_reagents Prepare Assay Buffer (GDP, [35S]-GTPγS) start->prep_reagents setup_plate Plate Membranes, Test Compound, & GDP prep_membranes->setup_plate add_gtp Add [35S]-GTPγS to Initiate Reaction prep_reagents->add_gtp incubate1 Pre-incubate setup_plate->incubate1 incubate1->add_gtp incubate2 Incubate to Allow Binding add_gtp->incubate2 filter_plate Rapid Filtration incubate2->filter_plate scint_count Liquid Scintillation Counting filter_plate->scint_count analyze Data Analysis (EC50, Emax) scint_count->analyze end End analyze->end

Figure 2. Generalized experimental workflow for a [35S]-GTPγS functional assay.

Conclusion

While definitive data is lacking, the mechanism of action of this compound can be reasonably predicted based on its structural similarity to U-49900 and U-47700. It is expected to be a μ-opioid receptor agonist, initiating Gi/o protein signaling that results in neuronal inhibition and analgesia. The 3,4-difluoro substitution is likely to modulate its pharmacological properties, including potency, selectivity, and metabolic stability. Empirical validation through the experimental protocols outlined in this guide is essential to fully elucidate the precise mechanism of action and pharmacological profile of this novel synthetic opioid.

References

Technical Guide on 3,4-Difluoro U-49900 Hydrochloride: Assessment of Available Toxicological Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document addresses the available toxicological information for the novel synthetic opioid 3,4-Difluoro U-49900 hydrochloride. A comprehensive search of scientific literature and forensic databases reveals a significant lack of specific toxicological data for this compound. As a result, the core requirements for a detailed technical guide, including quantitative data tables, specific experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time. The information presented herein is based on related analogs and serves to highlight the data gap and potential areas of concern.

Executive Summary

This compound is a novel synthetic opioid (NSO) and a derivative of U-49900. NSOs are often developed to circumvent drug control laws and are typically sold as "research chemicals" without recognized therapeutic use.[1][2] A thorough review of available scientific literature indicates that no formal toxicological studies, including in vitro or in vivo experiments, have been published specifically for this compound. Its psychopharmacological and toxicological profiles remain poorly understood.[3]

Information is sparse even for its parent compound, U-49900, and its better-known analog, U-47700. These substances are potent µ-opioid receptor agonists, and their use is associated with significant health risks, including abuse, overdose, and fatalities.[1][2][3][4] Due to the structural similarities, it is presumed that this compound shares a similar mechanism of action and potential for toxicity.

Pharmacology and Mechanism of Action (Inferred)

While no direct studies on this compound are available, the pharmacology is inferred from its structural analogs, U-49900 and U-47700.

  • Opioid Receptor Agonism: U-47700 is a potent and selective agonist of the µ-opioid receptor (MOR).[4][5] Animal studies have shown it to be approximately 7.5 times more potent than morphine.[1][6] U-49900 is also a µ-opioid receptor agonist.[3] It is highly probable that the difluoro derivative acts similarly as a MOR agonist. The activation of MORs is responsible for the analgesic effects of opioids but also for their severe adverse effects, such as respiratory depression and physical dependence.[3]

The general signaling pathway for µ-opioid receptor agonists is well-established. Activation of the G-protein coupled MOR leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and modulation of ion channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.

Diagram: Postulated µ-Opioid Receptor Signaling Pathway

MOR_Signaling cluster_extracellular cluster_intracellular MOR µ-Opioid Receptor G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Ca2+ Channel Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Channel K+ Channel K_Efflux ↑ K+ Efflux K_Channel->K_Efflux Opioid 3,4-Difluoro U-49900 HCl Opioid->MOR Binds & Activates G_Protein->AC Inhibits G_Protein->Ca_Channel Inhibits G_Protein->K_Channel Activates ATP ATP ATP->AC Substrate Response ↓ Neuronal Excitability cAMP->Response Ca_Influx->Response K_Efflux->Response

Caption: Postulated signaling pathway for a µ-opioid receptor agonist.

Metabolism (Inferred from Analogs)

No metabolic studies exist for this compound. However, studies on U-49900 and U-47700 using human liver microsomes (HLMs) provide insight into likely metabolic pathways.

  • U-49900 Metabolism: In vitro HLM studies identified N-desethyl-U-49900 as the primary metabolite.[2][3] In vivo analysis of human urine specimens confirmed five metabolites in total, with N,N-didesethyl-N-desmethyl-U-49900 being the most abundant in one case.[2][3]

  • Shared Metabolites: Importantly, U-47700 and U-49900 can metabolize into a common metabolite, 3,4-dichloro-N-(2-aminocyclohexyl)-N-methyl-benzamide.[1][2][5] This has significant implications for forensic analysis.

It is plausible that 3,4-Difluoro U-49900 undergoes similar N-dealkylation and hydroxylation reactions. The fluorine atoms on the benzene ring may also influence metabolic pathways, potentially through aromatic hydroxylation, although this has not been studied.

Diagram: Inferred Metabolic Workflow

Metabolism_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Confirmation Parent 3,4-Difluoro U-49900 HCl HLM Human Liver Microsomes (HLMs) Parent->HLM Incubation Incubation with NADPH-regenerating system HLM->Incubation Extraction Sample Extraction (e.g., SPE) Incubation->Extraction Analysis_IV LC-MS/MS or GC-MS Analysis Extraction->Analysis_IV Metabolite_ID Metabolite Identification Analysis_IV->Metabolite_ID Confirmation Confirmation of In Vitro Metabolites Metabolite_ID->Confirmation Compare Profiles Urine Urine/Blood Sample from Exposed Subject Extraction_V Sample Preparation (Hydrolysis & Extraction) Urine->Extraction_V Analysis_V LC-MS/MS or GC-MS Analysis Extraction_V->Analysis_V Analysis_V->Confirmation

Caption: A standard experimental workflow for identifying drug metabolites.

Analytical Profile

While no toxicological data exists, the closely related compound 3,4-Difluoro-U-47700 (note the different parent structure) was identified and characterized by the Center for Forensic Science Research and Education (CFSRE) in March 2020.[7] This provides a methodological basis for the detection and identification of such compounds.

Table 1: Analytical Methods for a Related Analog (3,4-Difluoro-U-47700)
ParameterGas Chromatography Mass Spectrometry (GC-MS)Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
Sample Preparation Drug material diluted in methanol1:100 dilution of GC-MS sample in mobile phase
Instrument Agilent 5975 Series GC/MSDSciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Retention Time 5.88 min5.19 min
Source: CFSRE NPS Discovery Report, 3,4-Difluoro-U-47700, March 2020[7]

Toxicity and Adverse Effects (Inferred)

No quantitative toxicity data (e.g., LD50, NOAEL) is available for this compound. The potential for toxicity is high, based on the known effects of other NSOs.

  • Expected Adverse Effects: As a potent opioid agonist, expected adverse effects include respiratory depression, sedation, dizziness, euphoria, hypotension, and pinpoint pupils.[8] Overdose can lead to coma, cardiac arrest, and death.[1][9]

  • Anecdotal Reports for U-49900: User reports on U-49900 suggest it is less potent than U-47700, requiring higher doses for effects.[2] Some anecdotal reports for U-49900 have mentioned unusual adverse effects like loss of smell and taste, nerve damage, and the formation of a "foam-like substance" in the lungs.[3] These reports are not scientifically verified but highlight the unpredictable and dangerous nature of such compounds.

Conclusion and Recommendations

There is a complete absence of formal toxicological research on this compound. The information available for its parent compounds, U-49900 and U-47700, is itself limited but clearly indicates a profile of a high-potency synthetic opioid with a significant risk to public health.

Recommendations for future research:

  • In Vitro Characterization: Conduct receptor binding and functional assays (e.g., [35S]GTPγS) to determine the affinity and efficacy of this compound at µ, δ, and κ opioid receptors.[10]

  • Metabolism Studies: Perform in vitro metabolism studies using human liver microsomes and other enzymatic systems to identify major metabolites.

  • In Vivo Preclinical Studies: If warranted, conduct animal studies to assess analgesic potency, abuse liability, and acute toxicity (e.g., determining an ED50 and LD50).[6][11]

  • Analytical Method Development: Develop and validate analytical methods for the detection of 3,4-Difluoro U-49900 and its metabolites in biological matrices for forensic toxicology applications.

Until such data is generated, this compound should be considered a dangerous substance with a high potential for causing life-threatening opioid toxicity.

References

Navigating the Opioid Landscape: A Technical Examination of U-49900 Analogues and Their Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the receptor binding affinity of novel synthetic opioids, with a specific focus on the structural analogue family of U-49900. While direct, quantitative binding data for 3,4-Difluoro U-49900 hydrochloride is not publicly available in the current scientific literature, this document provides a comprehensive overview based on its close analogue, U-47700. The structure-activity relationships (SAR) within this chemical class suggest that halogen substitutions play a critical role in receptor affinity and selectivity. Therefore, the data presented for U-47700 serves as a vital benchmark for understanding the potential pharmacological profile of its fluorinated counterparts.

Core Compound Profile: U-47700

U-47700 is a potent, selective agonist for the mu-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. Its chemical structure, 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide, has been the subject of numerous studies, providing a solid foundation for predicting the properties of its derivatives.

Receptor Binding Affinity of U-47700

The binding affinity of a compound for its receptor is a critical determinant of its potency and potential physiological effects. This is typically quantified using the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the receptor binding affinities of U-47700 for the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).

CompoundReceptor SubtypeKi (nM)Reference CompoundKi (nM) at μ-opioid receptor
U-47700μ-opioid (MOR)11.1Morphine2.7-5
δ-opioid (DOR)1220
κ-opioid (KOR)287

Data compiled from studies on rat brain homogenates.[1]

These data clearly demonstrate that U-47700 possesses a high affinity and selectivity for the mu-opioid receptor, being approximately 110-fold more selective for MOR over DOR and 26-fold more selective for MOR over KOR.[1] While U-47700 shows a slightly lower affinity for the mu-opioid receptor compared to morphine, it is still a highly potent agonist.[1]

Experimental Protocol: Radioligand Competition Binding Assay

The determination of receptor binding affinities, such as the Ki values presented above, is typically achieved through in vitro radioligand competition binding assays. The following is a generalized protocol for such an experiment targeting the mu-opioid receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a U-49900 analogue) for the mu-opioid receptor.

Materials:

  • Radioligand: [³H]DAMGO (a high-affinity, selective mu-opioid receptor agonist).

  • Membrane Preparation: Homogenates of cells or tissues expressing the mu-opioid receptor (e.g., rat brain tissue, CHO cells stably expressing the human mu-opioid receptor).

  • Test Compound: The unlabeled ligand of interest (e.g., this compound).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone) to determine the amount of radioligand that binds to non-receptor components.

  • Assay Buffer: Typically a Tris-HCl buffer with co-factors such as MgCl₂.

  • Filtration Apparatus: A cell harvester or similar filtration device with glass fiber filters.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_radioligand Prepare serial dilutions of [³H]DAMGO incubate_total Incubate membranes with [³H]DAMGO (Total Binding) prep_radioligand->incubate_total incubate_nsb Incubate membranes with [³H]DAMGO + Naloxone (NSB) prep_radioligand->incubate_nsb incubate_competition Incubate membranes with [³H]DAMGO + Test Compound prep_radioligand->incubate_competition prep_test_compound Prepare serial dilutions of test compound prep_test_compound->incubate_competition prep_membranes Prepare membrane homogenates prep_membranes->incubate_total prep_membranes->incubate_nsb prep_membranes->incubate_competition filtration Rapid filtration through glass fiber filters incubate_total->filtration incubate_nsb->filtration incubate_competition->filtration washing Wash filters to remove unbound radioligand filtration->washing counting Quantify bound radioactivity using scintillation counting washing->counting calculate_specific_binding Calculate Specific Binding: Total - NSB counting->calculate_specific_binding generate_curve Generate competition curve (% Specific Binding vs. [Test Compound]) calculate_specific_binding->generate_curve calculate_ic50 Determine IC₅₀ from curve generate_curve->calculate_ic50 calculate_ki Calculate Ki using the Cheng-Prusoff equation calculate_ic50->calculate_ki

Radioligand Competition Binding Assay Workflow

Procedure:

  • Incubation: In a series of tubes, the membrane preparation is incubated with a fixed concentration of the radioligand ([³H]DAMGO) and varying concentrations of the unlabeled test compound. Control tubes are included to measure total binding (membranes + radioligand only) and non-specific binding (membranes + radioligand + a high concentration of naloxone).

  • Equilibrium: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The amount of specifically bound radioligand at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant of the radioligand.

Mu-Opioid Receptor Signaling Pathway

Upon binding of an agonist, such as a U-49900 analogue, the mu-opioid receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. As a GPCR, the mu-opioid receptor is coupled to inhibitory G proteins (Gi/o).

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space agonist Opioid Agonist (e.g., U-49900 analogue) mor μ-Opioid Receptor (GPCR) agonist->mor Binding g_protein Heterotrimeric G Protein (Gαi/o, Gβγ) mor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Gαi/o inhibits ion_channel Ion Channels (e.g., K+, Ca²⁺) g_protein->ion_channel Gβγ modulates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., Analgesia, Hyperpolarization) pka->cellular_response ion_channel->cellular_response

Simplified Mu-Opioid Receptor Signaling Cascade

Key Steps in the Signaling Pathway:

  • Agonist Binding: An agonist molecule binds to the extracellular domain of the mu-opioid receptor.

  • Receptor Activation: This binding induces a conformational change in the receptor, which in turn activates the associated intracellular heterotrimeric G protein (composed of Gαi/o, Gβ, and Gγ subunits).

  • G Protein Dissociation: The activated G protein exchanges GDP for GTP on the Gα subunit, causing the dissociation of the Gαi/o-GTP complex from the Gβγ dimer.

  • Downstream Effects of Gαi/o: The Gαi/o subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of various downstream target proteins.

  • Downstream Effects of Gβγ: The Gβγ dimer can directly interact with and modulate the activity of various effector proteins. A key effect in neurons is the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. The Gβγ dimer also inhibits N-type voltage-gated calcium channels, reducing calcium influx.

  • Cellular Response: The combined effects of reduced cAMP and modulation of ion channel activity lead to a decrease in neuronal excitability, which underlies the analgesic and other physiological effects of mu-opioid receptor agonists.

Conclusion

While the specific binding affinity of this compound remains to be elucidated through direct experimental investigation, the well-characterized pharmacology of its close analogue, U-47700, provides a strong basis for understanding its likely interactions with opioid receptors. The high affinity and selectivity of U-47700 for the mu-opioid receptor, coupled with its potent agonism, underscore the significance of the U-49900 chemical scaffold. Further research into fluorinated analogues is warranted to fully delineate their structure-activity relationships and to better predict their pharmacological and toxicological profiles. The experimental and signaling pathway frameworks provided herein offer a foundational guide for researchers and drug development professionals working to navigate the complex landscape of novel synthetic opioids.

References

Preliminary Investigation of 3,4-Difluoro U-49900 Hydrochloride: A Technical Overview Based on Analogue Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies on the pharmacological effects, mechanism of action, and detailed experimental protocols for 3,4-Difluoro U-49900 hydrochloride. This document provides a preliminary investigation by summarizing available data on the structurally related analogue, 3,4-Difluoro-U-47700, and the parent compounds, U-49900 and U-47700. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution due to the extrapolation from related compounds.

Introduction

This compound is a novel synthetic opioid, presumed to be an analogue of U-49900 and U-47700, which are potent µ-opioid receptor agonists.[1][2] The "U-series" of opioids were originally developed by the Upjohn company in the 1970s.[1][3] Given the structural similarities, it is hypothesized that this compound will exhibit a pharmacological profile comparable to its parent compounds, primarily acting as an agonist at the µ-opioid receptor. However, the introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.

Analytical Data for Analogue Compounds

While no specific pharmacological data for this compound is available, analytical data for the closely related 3,4-Difluoro-U-47700 has been reported. This information is crucial for the identification and characterization of this class of compounds.

Table 1: Analytical Data for 3,4-Difluoro-U-47700 [4]

Analytical TechniqueParametersResults
Gas Chromatography-Mass Spectrometry (GC-MS)
InstrumentAgilent 5975 Series GC/MSD System
ColumnAgilent J&W DB-1 (12 m x 200 µm x 0.33 µm)
Carrier GasHelium (1.46 mL/min)
Injection Port Temperature265 °C
Transfer Line Temperature300 °C
MS Source Temperature230 °C
MS Quad Temperature150 °C
Oven Program50 °C for 0 min, 30 °C/min to 340 °C for 2.3 min
Injection TypeSplitless (1 µL)
Mass Scan Range40-550 m/z
Retention Time5.88 min
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
Retention Time5.19 min

Pharmacological Data of Parent Compounds: U-49900 and U-47700

The pharmacological effects of this compound can be inferred from the known properties of U-49900 and U-47700. U-47700 is a potent µ-opioid receptor agonist, approximately 7.5 times more potent than morphine in animal models.[2][5][6][7]

Table 2: In-Vivo Effects of U-49900 in Zebrafish [8]

ConcentrationExposure TimeObserved Effects
25 mg/L20 minReduced distance traveled, Reduced number of top entries in novel tank test (p < 0.001 vs. control)

Table 3: Opioid Receptor Activation by U-47700

ReceptorActivityPotency
µ-opioid receptorAgonistHigh (approx. 7.5x morphine)[2][5][6][7]
κ-opioid receptorLower affinity/activityLess potent than at µ-opioid receptor[1]
δ-opioid receptorPoor affinity/activityPoorly active[1]

Experimental Protocols for Analogue Compounds

Detailed experimental protocols for this compound are not available. The following are summarized methodologies used in the study of its analogues.

Zebrafish Behavioral Assay (for U-49900):

  • Organism: Adult Zebrafish (Danio rerio).[8]

  • Test Compound: U-49900 at concentrations of 1, 5, 10, and 25 mg/L.[8]

  • Exposure: Water immersion for 20 minutes.[8]

  • Behavioral Test: "New aquarium" or "novel tank" test to assess anxiety-like behaviors and locomotion.[8]

  • Parameters Measured: Distance traveled, number of entries to the top of the tank, and other behavioral metrics.[8]

In Vitro [35S]GTPγS Binding Assay (General protocol for synthetic opioids):

  • Objective: To determine the potency and efficacy of a compound at G-protein coupled receptors (like opioid receptors).

  • Membrane Preparation: Membranes from cells expressing the opioid receptor of interest (e.g., µ-opioid receptor) are prepared.

  • Reaction Mixture: A mixture containing cell membranes, the test compound at various concentrations, and [35S]GTPγS is prepared in an appropriate buffer.[5]

  • Incubation: The mixture is incubated, typically at 30°C or 37°C, to allow for receptor activation and [35S]GTPγS binding.[5]

  • Termination and Filtration: The reaction is stopped, and the mixture is filtered to separate bound from unbound [35S]GTPγS.

  • Quantification: The amount of bound [35S]GTPγS is measured using liquid scintillation counting.

  • Data Analysis: Data are analyzed to determine EC50 and Emax values.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the presumed signaling pathway of a µ-opioid agonist and a general workflow for the analytical identification of novel synthetic opioids.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm opioid 3,4-Difluoro U-49900 HCl receptor µ-Opioid Receptor (GPCR) opioid->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases production of cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response Leads to ion_channel->cellular_response Contributes to

Hypothetical µ-opioid receptor signaling pathway for 3,4-Difluoro U-49900 HCl.

G start Seized Material or Biological Sample prep Sample Preparation (e.g., Dilution in Methanol) start->prep gcms GC-MS Analysis prep->gcms lcqtof LC-QTOF-MS Analysis prep->lcqtof data_analysis Data Analysis (Retention Time, Mass Spectra) gcms->data_analysis lcqtof->data_analysis comparison Comparison with Reference Standard data_analysis->comparison identification Positive Identification comparison->identification

General workflow for the analytical identification of novel synthetic opioids.

Metabolism of Parent Compounds

Studies on the metabolism of U-47700 and U-49900 using human liver microsomes have identified several metabolites.[9] For U-47700, the primary metabolite is N-desmethyl-U-47700.[6][9] For U-49900, N-desethyl-U-49900 is the main metabolite in microsomal incubations, while N,N-didesethyl-N-desmethyl-U-49900 was most abundant in a urine specimen.[2][7] Notably, U-47700 and U-49900 can metabolize to a common metabolite, which is an important consideration for forensic analysis.[2]

Conclusion and Future Directions

The preliminary investigation of this compound, based on data from its analogues, suggests that it is likely a potent µ-opioid receptor agonist. The analytical data for 3,4-Difluoro-U-47700 provides a basis for its detection and identification. However, the precise pharmacological and toxicological profile of this compound remains unknown. Further research, including in vitro receptor binding and functional assays, as well as in vivo studies, is necessary to fully characterize the effects of this novel synthetic opioid. The addition of difluoro- groups could alter its potency, efficacy, and metabolic stability compared to its non-fluorinated counterparts.

References

Solubility Profile of 3,4-Difluoro U-49900 Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3,4-Difluoro U-49900 hydrochloride, a synthetic opioid and an analog of U-49900, in various organic solvents. This document is intended to serve as a critical resource for researchers and professionals engaged in the study and development of novel opioid receptor modulators. The information contained herein encompasses quantitative solubility data, detailed experimental methodologies for solubility determination, and an exploration of the pertinent biological signaling pathways.

Core Data: Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability. The following table summarizes the available quantitative solubility data for this compound in several common organic solvents and a buffered aqueous solution.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)20[1]
Dimethyl sulfoxide (DMSO)20[1]
Ethanol20[1]
Phosphate-Buffered Saline (PBS, pH 7.2)1[1]

Experimental Protocols

While the precise experimental parameters used to generate the data from commercial suppliers are often proprietary, this section outlines a generalized, standard protocol for determining the solubility of a hydrochloride salt of an organic compound, such as this compound. The most common and reliable method for this purpose is the shake-flask method .

Principle

The shake-flask method involves creating a saturated solution of the compound in a specific solvent by allowing an excess of the solid to equilibrate with the solvent over a defined period. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.

Materials and Equipment
  • This compound (crystalline solid)

  • Selected organic solvents (e.g., DMF, DMSO, Ethanol)

  • Phosphate-Buffered Saline (PBS, pH 7.2)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Stock Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve for HPLC analysis.

  • Sample Preparation: Accurately weigh an excess amount of this compound and place it into a vial.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples at a consistent speed for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be maintained at a standard value, such as 25°C.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Biological Context: Signaling Pathways

3,4-Difluoro U-49900 is categorized as a "utopioid," indicating its interaction with opioid receptors. As an analog of U-49900, it is presumed to act as a selective agonist for the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. The activation of MOR by an agonist like this compound initiates a cascade of intracellular signaling events.

Mu-Opioid Receptor Signaling Cascade

The binding of an agonist to the µ-opioid receptor leads to a conformational change in the receptor, which in turn activates associated inhibitory G proteins (Gi/o). This activation results in the dissociation of the G protein into its Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. The primary consequences of this signaling cascade are a reduction in neuronal excitability and neurotransmitter release.

mu_opioid_receptor_signaling agonist 3,4-Difluoro U-49900 HCl mor μ-Opioid Receptor (MOR) agonist->mor Binds to g_protein Gi/o Protein (αβγ) mor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase (AC) g_alpha->ac Inhibits k_channel K+ Channel g_beta_gamma->k_channel Activates ca_channel Ca2+ Channel g_beta_gamma->ca_channel Inhibits camp cAMP ac->camp Converts ATP to k_efflux K+ Efflux k_channel->k_efflux ca_influx Ca2+ Influx Inhibition ca_channel->ca_influx hyperpolarization Hyperpolarization k_efflux->hyperpolarization neurotransmitter_release Reduced Neurotransmitter Release ca_influx->neurotransmitter_release hyperpolarization->neurotransmitter_release

Caption: Mu-Opioid Receptor Signaling Cascade.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the shake-flask method.

solubility_workflow start Start weigh Weigh excess 3,4-Difluoro U-49900 HCl start->weigh add_solvent Add known volume of solvent weigh->add_solvent equilibrate Equilibrate with shaking (24-72h at constant temp.) add_solvent->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant filter Filter supernatant (0.22 µm filter) supernatant->filter dilute Dilute sample filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Caption: Experimental Workflow for Solubility Determination.

References

An In-depth Technical Guide on the Stability of 3,4-Difluoro U-49900 Hydrochloride Under Laboratory Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific stability data for 3,4-Difluoro U-49900 hydrochloride. Therefore, this document serves to provide general guidance on the handling, storage, and potential degradation pathways of related synthetic opioids, drawing parallels where appropriate. The information presented herein is intended for researchers, scientists, and drug development professionals and should not be considered a substitute for rigorous, compound-specific stability studies.

Introduction

General Stability Considerations for Synthetic Opioids

Synthetic opioids, as a class, are susceptible to degradation under various environmental conditions. The rate and nature of degradation can be influenced by factors such as temperature, light, humidity, and pH.

Table 1: General Stability of Related Synthetic Opioids in Biological Samples

CompoundMatrixStorage ConditionStabilityCitation
U-49900BloodRoom TemperatureStable for at least 2 weeks (77%-120% recovery)[1]
U-49900BloodRefrigerated/FrozenGenerally stable over a 36-week period (66%-118% recovery)[1]
U-49900Blood35°CGenerally stable for at least 14 days (75%-109% recovery)[1]

Note: The data presented is for the related compound U-49900 and not this compound. This information is for illustrative purposes only.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, general degradation mechanisms for opioids can include hydrolysis, oxidation, and photolysis. The presence of the difluoro substitution on the benzene ring may influence the electronic properties of the molecule and, consequently, its susceptibility to certain degradation pathways.

Hypothetical Degradation Workflow

The following diagram illustrates a hypothetical workflow for investigating the degradation of a novel synthetic opioid like this compound.

G cluster_0 Forced Degradation Studies cluster_1 Analysis cluster_2 Stability-Indicating Method Development Compound Compound Acid_Stress Acid Stress (e.g., HCl) Compound->Acid_Stress Base_Stress Base Stress (e.g., NaOH) Compound->Base_Stress Oxidative_Stress Oxidative Stress (e.g., H2O2) Compound->Oxidative_Stress Thermal_Stress Thermal Stress (e.g., Elevated Temp) Compound->Thermal_Stress Photolytic_Stress Photolytic Stress (e.g., UV/Vis Light) Compound->Photolytic_Stress LC_MS LC-MS/MS Analysis Acid_Stress->LC_MS Base_Stress->LC_MS Oxidative_Stress->LC_MS Thermal_Stress->LC_MS Photolytic_Stress->LC_MS Identify_Degradants Identify Degradation Products LC_MS->Identify_Degradants Quantify_Parent Quantify Parent Compound LC_MS->Quantify_Parent Method_Validation Method Validation Identify_Degradants->Method_Validation Quantify_Parent->Method_Validation

Caption: Hypothetical workflow for forced degradation studies.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is essential for accurately determining the stability of a compound. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is the preferred technique for such studies.

General Protocol for a Stability-Indicating HPLC Method:

  • Column Selection: A C18 reversed-phase column is a common starting point for the analysis of small organic molecules like synthetic opioids.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound from its potential degradants.

  • Detection: Mass spectrometry (ideally tandem MS) provides the sensitivity and selectivity required to identify and quantify the parent drug and its degradation products, even at low concentrations.

  • Forced Degradation: To develop a stability-indicating method, the compound is subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The method must be able to resolve the parent peak from all significant degradation product peaks.

Recommended Storage and Handling

In the absence of specific data, general precautions for handling potent synthetic opioids should be followed.

  • Storage: this compound should be stored in a cool, dark, and dry place. A desiccator or a controlled environment with low humidity is recommended. For long-term storage, refrigeration or freezing in a tightly sealed container is advisable to minimize degradation.

  • Handling: Due to its potential potency and toxicity, appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn when handling the compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The stability of this compound under laboratory conditions remains uncharacterized in the available scientific literature. Researchers and professionals working with this compound must exercise caution and are strongly encouraged to perform their own stability studies to ensure the integrity of their samples and the reliability of their results. The general principles of opioid stability, including protection from light, heat, and moisture, should be applied. The development and validation of a stability-indicating analytical method are paramount for any quantitative work involving this compound.

References

Methodological & Application

Application Notes and Protocols for the Detection of 3,4-Difluoro U-49900 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical detection of 3,4-Difluoro U-49900 hydrochloride, a novel synthetic opioid. The protocols are intended for forensic laboratories, clinical and diagnostic testing facilities, and researchers in drug development and toxicology. Given the structural similarity of 3,4-Difluoro U-49900 to other U-series opioids, the following methods are based on established protocols for related compounds and are designed to ensure accurate and reliable detection.

Overview of Analytical Techniques

The primary methods for the identification and quantification of this compound and other novel synthetic opioids are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with tandem (MS/MS) or high-resolution mass spectrometry (HRMS) detectors like Quadrupole Time-of-Flight (QTOF).[1][2][3] These techniques offer the high sensitivity and specificity required for the detection of potent synthetic opioids in various matrices.

Quantitative Data Summary

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
U-49900Oral FluidLC-MS/MS5 ng/mL10 ng/mL10 - 500 ng/mL[4][5]

Experimental Protocols

The following are detailed protocols for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of novel synthetic opioids in seized materials.[3]

3.1.1. Sample Preparation

  • Accurately weigh 1 mg of the suspected material.

  • Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Perform serial dilutions with methanol to achieve a final concentration within the calibrated range of the instrument.

3.1.2. Instrumentation

  • Instrument: Agilent 5975 Series GC/MSD System or equivalent.[3]

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar capillary column.[3]

  • Carrier Gas: Helium at a constant flow of 1.46 mL/min.[3]

3.1.3. GC-MS Parameters

  • Injection Port Temperature: 265 °C.[3]

  • Injection Volume: 1 µL.[3]

  • Injection Mode: Splitless.[3]

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 0 minutes, then ramp at 30 °C/min to 340 °C and hold for 2.3 minutes.[3]

  • Transfer Line Temperature: 300 °C.[3]

  • MS Source Temperature: 230 °C.[3]

  • MS Quadrupole Temperature: 150 °C.[3]

  • Mass Scan Range: 40-550 m/z.[3]

  • Electron Energy: 70 eV.

3.1.4. Data Analysis

  • The identification of this compound is based on the retention time and the resulting mass spectrum. The mass spectrum should be compared to a reference standard or a spectral library.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol

This protocol provides a highly sensitive and specific method for the detection of this compound in various matrices.[3]

3.2.1. Sample Preparation

  • For seized materials: Prepare a 1:100 dilution of the methanolic solution from the GC-MS preparation in the initial mobile phase.[3]

  • For biological matrices (e.g., blood, urine): A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove matrix interferences.

3.2.2. Instrumentation

  • Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system or equivalent.[3]

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or a similar reversed-phase column.[3]

3.2.3. LC-QTOF-MS Parameters

  • Mobile Phase A: 10 mM ammonium formate in water, pH 3.0.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 13 minutes, then return to initial conditions at 15.5 minutes.[3]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Autosampler Temperature: 15 °C.[3]

  • Injection Volume: 10 µL.[3]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • TOF MS Scan Range: 100-510 Da.[3]

  • Source Heater Temperature: 600 °C.[3]

3.2.4. Data Analysis

  • Identification is based on the accurate mass of the protonated molecule [M+H]+ and its characteristic fragment ions. The high-resolution mass data allows for the determination of the elemental composition, providing a high degree of confidence in the identification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from sample reception to data interpretation.

Experimental Workflow cluster_pre Sample Pre-analytical Phase cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_post Post-analytical Phase SampleReceipt Sample Receipt Accessioning Accessioning & LIMS Entry SampleReceipt->Accessioning Storage Initial Storage Accessioning->Storage Aliquoting Aliquoting Storage->Aliquoting Extraction Extraction (SPE/LLE) (for biological matrices) Aliquoting->Extraction Dilution Dilution (for seized materials) Aliquoting->Dilution InternalStd Internal Standard Spiking Extraction->InternalStd Dilution->InternalStd GCMS GC-MS Analysis InternalStd->GCMS LCMS LC-QTOF-MS Analysis InternalStd->LCMS DataProcessing Data Processing & Integration GCMS->DataProcessing LCMS->DataProcessing LibrarySearch Library Search & Spectral Comparison DataProcessing->LibrarySearch Quantification Quantification LibrarySearch->Quantification Report Final Report Generation Quantification->Report Analytical Techniques Relationship cluster_screening Screening & Presumptive Testing Immunoassay Immunoassay GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Immunoassay->GCMS Presumptive Positive LCMS Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) Immunoassay->LCMS Presumptive Positive NMR Nuclear Magnetic Resonance (NMR) GCMS->NMR Requires Structural Confirmation FTIR Fourier-Transform Infrared Spectroscopy (FTIR) GCMS->FTIR Requires Structural Confirmation LCMS->NMR Requires Structural Confirmation LCMS->FTIR Requires Structural Confirmation

References

Application Notes and Protocols for the Quantification of 3,4-Difluoro U-49900 Hydrochloride using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Difluoro U-49900 is a synthetic opioid of the U-series, which are potent and illicitly manufactured substances that pose a significant public health risk. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices for forensic, clinical, and research purposes. This document provides a detailed protocol for the analysis of 3,4-Difluoro U-49900 hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies outlined are based on established practices for the analysis of novel synthetic opioids.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of 3,4-Difluoro U-49900 from biological matrices such as blood, urine, or plasma.

  • Materials:

    • Mixed-mode cation exchange SPE cartridges

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Deionized water

    • Ammonium hydroxide

    • Formic acid

    • Internal Standard (IS) solution (e.g., a deuterated analog of a related U-series compound)

    • Vortex mixer

    • Centrifuge

    • SPE manifold

    • Evaporator (e.g., nitrogen evaporator)

  • Procedure:

    • Sample Pre-treatment: To 1 mL of the sample (e.g., plasma), add the internal standard and 2 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6). Vortex mix for 30 seconds.

    • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of an acidic wash solution (e.g., 0.1 M acetic acid) and then 3 mL of methanol to remove interferences.

    • Elution: Elute the analyte with 3 mL of a freshly prepared elution solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good chromatographic separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      Time (min) % B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Gas Flows: Optimized for the specific instrument.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The molecular formula of this compound is C₁₈H₂₆F₂N₂O · HCl, with a formula weight of 360.9 g/mol . The free base has a molecular weight of 324.4 g/mol . The protonated precursor ion [M+H]⁺ is therefore expected at m/z 325.2.

      • Based on the known fragmentation of the analogous compound U-49900, which involves the loss of the dichlorophenyl group, the fragmentation of 3,4-Difluoro U-49900 is predicted to involve the loss of the difluorophenyl group. The most abundant product ions are likely to result from the cleavage of the amide bond and fragmentation of the cyclohexyl ring.

      • Note: The following MRM transitions and collision energies are proposed and require experimental optimization and validation on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Proposed
3,4-Difluoro U-49900325.2141.1 (Difluorobenzoyl fragment)25
3,4-Difluoro U-49900325.298.1 (Cyclohexyl-amine fragment)30
Internal StandardTo be determinedTo be determinedTo be optimized

Data Presentation

The following table summarizes the expected quantitative performance of the method. These values are based on typical performance for the analysis of novel synthetic opioids and should be confirmed during method validation.

ParameterExpected Value
Linear Range 1 - 500 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Correlation Coefficient (r²) > 0.995
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Mandatory Visualization

The following diagram illustrates the experimental workflow from sample processing to data analysis.

experimental_workflow Experimental Workflow for LC-MS/MS Analysis sample Sample Receipt (e.g., Blood, Urine) preparation Sample Preparation (Solid-Phase Extraction) sample->preparation Extraction analysis LC-MS/MS Analysis preparation->analysis Injection data_processing Data Processing (Integration and Quantification) analysis->data_processing Data Acquisition reporting Reporting of Results data_processing->reporting Final Report

Caption: Workflow from sample handling to final report.

Application Note: GC-MS Analysis of 3,4-Difluoro U-49900 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Difluoro U-49900 is a synthetic opioid and a structural analog of U-47700, a potent μ-opioid receptor agonist. As a novel psychoactive substance (NPS), the emergence of 3,4-Difluoro U-49900 and its analogs poses a significant challenge to forensic and toxicological laboratories. Accurate and reliable analytical methods are crucial for the identification and quantification of these compounds in seized materials and biological specimens. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the characterization of synthetic opioids like 3,4-Difluoro U-49900. This application note provides a detailed protocol for the GC-MS analysis of 3,4-Difluoro U-49900 hydrochloride.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC grade or higher)

  • Vials for sample preparation and autosampler

  • Micropipettes and tips

  • Vortex mixer

2. Sample Preparation A standard sample preparation procedure for a solid sample is as follows:

  • Accurately weigh 1 mg of the this compound reference standard.

  • Dissolve the standard in 1 mL of methanol to achieve a concentration of 1 mg/mL.

  • Vortex the solution until the standard is completely dissolved.

  • Perform serial dilutions as necessary to achieve the desired concentration for analysis.

  • Transfer an aliquot of the final solution to an autosampler vial for GC-MS analysis.

3. Instrumentation and Analytical Conditions

The following GC-MS parameters are based on established methods for structurally similar compounds and are expected to provide good chromatographic separation and mass spectral identification for 3,4-Difluoro U-49900.[1]

Parameter Condition
Gas Chromatograph Agilent 5975 Series GC/MSD System or equivalent
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar capillary column
Carrier Gas Helium (Flow: 1.46 mL/min)
Injection Port Temp. 265 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature of 100 °C, hold for 1 min, then ramp to 300 °C at 20 °C/min, hold for 2 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-550 m/z
Solvent Delay 2 minutes

Data Presentation

Expected Quantitative Data

The following table summarizes the expected retention time and key mass spectral fragments for 3,4-Difluoro U-49900. The exact retention time may vary depending on the specific instrument and conditions used. The mass-to-charge ratios (m/z) are predicted based on the compound's structure and known fragmentation patterns of similar U-series opioids.

AnalyteExpected Retention Time (min)Molecular Ion [M]+ (m/z)Key Fragment Ions (m/z)
3,4-Difluoro U-499006.0 - 7.0324.2253, 171, 126, 98, 84, 58

Note: The fragmentation pattern is predictive. The base peak is likely to be one of the smaller, stable fragments resulting from the cleavage of the cyclohexyl or diethylamino groups.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Receive Sample Weigh Weigh 1 mg Standard Sample->Weigh Dissolve Dissolve in 1 mL Methanol Weigh->Dissolve Dilute Perform Serial Dilutions Dissolve->Dilute Transfer Transfer to Autosampler Vial Dilute->Transfer Inject Inject 1 µL into GC-MS Transfer->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (40-550 m/z) Ionize->Detect Acquire Acquire Total Ion Chromatogram (TIC) Detect->Acquire Identify Identify Peak & Retention Time Acquire->Identify Extract Extract Mass Spectrum Identify->Extract Compare Compare with Reference Library Extract->Compare Report Generate Final Report Compare->Report

Caption: Workflow for the GC-MS analysis of this compound.

Results and Discussion

The described GC-MS method is anticipated to provide a sharp chromatographic peak for 3,4-Difluoro U-49900 within the specified retention time window. The use of a non-polar column like a DB-1 ensures good separation based on the boiling point and polarity of the analyte.

The mass spectrum obtained under electron ionization is expected to show a molecular ion peak, although it may be of low abundance due to the compound's structure. The primary fragmentation will likely occur at the bonds adjacent to the nitrogen atoms and the amide linkage. Key expected fragments would correspond to the loss of the diethylamino group, cleavage of the cyclohexyl ring, and the formation of the 3,4-difluorobenzoyl cation. Comparison of the obtained mass spectrum with a reference library or a known standard is essential for unequivocal identification.

This application note provides a comprehensive and detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry. The outlined method, including sample preparation, instrumental parameters, and expected data, offers a reliable framework for forensic laboratories, researchers, and scientists involved in the identification and characterization of novel synthetic opioids. The provided workflow and data tables serve as a practical guide for the implementation of this analytical procedure.

References

Application Note & Protocol: Quantification of 3,4-Difluoro U-49900 Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the quantitative analysis of 3,4-Difluoro U-49900 hydrochloride, a novel synthetic opioid, in various biological matrices. The protocols outlined are intended for use by researchers, scientists, and drug development professionals in a forensic toxicology or clinical research setting. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the detection of novel psychoactive substances (NPS).[1][2]

Introduction

3,4-Difluoro U-49900 is a synthetic opioid belonging to the U-series of compounds, which have emerged as potent and dangerous substances on the illicit drug market.[3] Accurate and sensitive quantification of this compound and its metabolites in biological specimens is crucial for forensic investigations, clinical toxicology, and understanding its pharmacokinetic profile. This application note describes a validated LC-MS/MS method for the determination of 3,4-Difluoro U-49900 in blood, plasma, and urine.

The analytical approach is based on established methods for the quantification of other novel synthetic opioids, including fentanyl analogs and related U-series compounds.[2][4][5] The protocol includes detailed procedures for sample preparation using solid-phase extraction (SPE), chromatographic separation, and mass spectrometric detection.

Experimental

  • This compound reference standard

  • 3,4-Difluoro U-49900-d6 internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Drug-free human blood, plasma, and urine for calibration and quality control samples

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) is required. The system should be equipped with an electrospray ionization (ESI) source.

Effective sample preparation is critical for removing matrix interferences and concentrating the analyte of interest.[6] Solid-phase extraction is a widely used technique for the analysis of NPS in biological fluids.

  • Sample Pre-treatment:

    • To 1 mL of blood, plasma, or urine, add 10 µL of the internal standard working solution (e.g., 100 ng/mL 3,4-Difluoro U-49900-d6).

    • Add 2 mL of 0.1 M phosphate buffer (pH 6.0).

    • Vortex for 30 seconds.

    • Centrifuge blood samples at 3000 rpm for 10 minutes and use the supernatant for extraction.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of ultrapure water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of ultrapure water.

    • Wash the cartridge with 3 mL of 0.1 M acetic acid.

    • Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.

  • Elution:

    • Elute the analyte with 3 mL of a freshly prepared solution of 2% ammonium hydroxide in ethyl acetate.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Methanol with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Sample Preparation

G Figure 1: Sample Preparation Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps Sample Biological Sample (1 mL) (Blood, Plasma, or Urine) Add_IS Add Internal Standard (3,4-Difluoro U-49900-d6) Sample->Add_IS Add_Buffer Add Phosphate Buffer (pH 6.0) Add_IS->Add_Buffer Vortex_Centrifuge Vortex & Centrifuge (Blood) Add_Buffer->Vortex_Centrifuge Pretreated_Sample Pre-treated Sample Vortex_Centrifuge->Pretreated_Sample Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A flowchart illustrating the major steps in the solid-phase extraction protocol for biological samples.

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

MRM transitions need to be determined by infusing the pure standard of 3,4-Difluoro U-49900 and its deuterated internal standard into the mass spectrometer. Based on the structure of 3,4-Difluoro U-49900 (Molecular Weight: 296.4 g/mol for the free base), the precursor ion ([M+H]+) would be m/z 297.2. Product ions would be generated by fragmentation of the precursor ion. Hypothetical transitions are provided below for illustrative purposes.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
3,4-Difluoro U-49900297.2To be determinedTo be determinedTo be optimized
3,4-Difluoro U-49900-d6 (IS)303.2To be determinedTo be determinedTo be optimized

Note: The user must optimize these MS parameters on their specific instrument.

Logical Relationship of the Analytical Method

G Figure 2: Analytical Method Overview cluster_workflow Analytical Workflow Sample_Prep Sample Preparation (SPE) LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization MS_Detection MS/MS Detection (Triple Quadrupole) Ionization->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: A diagram showing the logical progression of the analytical method from sample preparation to data analysis.

Method Validation

The analytical method should be validated according to established guidelines (e.g., SWGTOX).[2] Validation parameters to be assessed include:

  • Linearity: A calibration curve should be prepared in the relevant biological matrix over the expected concentration range (e.g., 0.1 - 100 ng/mL). The coefficient of determination (r²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. For similar novel opioids, LOQs are often in the range of 0.05 to 0.5 ng/mL.[2][7]

  • Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±20% for the LOQ and ±15% for other QC levels.

  • Recovery: The efficiency of the extraction process should be evaluated. Extraction efficiencies for NPS using SPE typically range from 49% to 119%.

  • Matrix Effects: The influence of the biological matrix on the ionization of the analyte should be assessed to ensure it does not adversely affect quantification.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous substances.

Quantitative Data Summary

The following table summarizes the expected validation parameters for the quantification of 3,4-Difluoro U-49900 based on methods for analogous compounds. These values should be confirmed through in-house validation.

ParameterBloodPlasmaUrine
Linearity Range (ng/mL) 0.1 - 1000.1 - 1000.1 - 100
Correlation Coefficient (r²) ≥ 0.99≥ 0.99≥ 0.99
LOD (ng/mL) ~0.05~0.05~0.05
LOQ (ng/mL) 0.10.10.1
Intra-day Precision (%RSD) < 15%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Extraction Recovery (%) > 70%> 70%> 70%

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. Proper method validation is essential to ensure reliable and defensible results in a forensic or clinical setting. The provided protocols and validation targets serve as a comprehensive guide for laboratories aiming to implement testing for this novel synthetic opioid.

References

Application Notes and Protocols for 3,4-Difluoro U-49900 Hydrochloride as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3,4-Difluoro U-49900 hydrochloride is a novel synthetic opioid and is classified as a research chemical. At present, there is a significant lack of published scientific literature detailing its pharmacological and toxicological properties. The information presented here is based on the structural similarity to other known synthetic opioids, such as U-47700, and general principles of opioid research. Extreme caution should be exercised in the handling and use of this compound. All experiments should be conducted in accordance with institutional and national safety guidelines for handling potent and potentially hazardous substances.

Application Notes

This compound is a structural analog of U-49900 and U-47700, which are known to be selective µ-opioid receptor (MOR) agonists.[1][2] Based on this structural relationship, this compound is presumed to act as a MOR agonist and may be useful as a research tool for in vitro and in vivo studies aimed at understanding the function of the µ-opioid system.

Potential Research Applications:

  • Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for µ, δ, and κ-opioid receptors.

  • In Vitro Functional Assays: To characterize the functional activity (e.g., potency and efficacy) of the compound at the µ-opioid receptor, such as in GTPγS binding assays or cAMP accumulation assays.

  • Cellular Signaling Studies: To investigate the intracellular signaling pathways activated by this compound upon binding to the µ-opioid receptor.

  • In Vivo Behavioral Studies (in appropriate animal models): To assess the potential analgesic, rewarding, and respiratory depressant effects of the compound.

  • Metabolism and Pharmacokinetic Studies: To identify the major metabolites and determine the pharmacokinetic profile of this compound.[3]

Limitations and Considerations:

  • Lack of Data: There is no published data on the potency, efficacy, selectivity, or toxicity of this compound. Researchers must establish these parameters empirically.

  • Safety: As a potent opioid, this compound is expected to have significant physiological effects, including respiratory depression. Appropriate safety precautions, including the availability of an opioid antagonist like naloxone, are essential.

  • Legal Status: The legal status of this compound may vary by jurisdiction. Researchers must ensure compliance with all applicable regulations.

Quantitative Data Summary

As there is no published experimental data for this compound, the following table provides a template for how such data could be presented. For illustrative purposes, hypothetical data based on the properties of similar compounds is included.

ParameterReceptorValueAssay Type
Binding Affinity (Ki) MORData Not AvailableRadioligand Displacement
DORData Not AvailableRadioligand Displacement
KORData Not AvailableRadioligand Displacement
Functional Potency (EC50) MORData Not AvailableGTPγS Binding
Efficacy (% of DAMGO) MORData Not AvailableGTPγS Binding
Analgesic Potency (ED50) N/AData Not AvailableHot Plate or Tail Flick

Experimental Protocols

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 cells)

  • [³H]-DAMGO (specific MOR radioligand)

  • This compound

  • Naloxone (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay Protocol

Objective: To determine the functional potency (EC50) and efficacy of this compound as a MOR agonist.

Materials:

  • Cell membranes expressing the human µ-opioid receptor

  • [³⁵S]-GTPγS

  • This compound

  • DAMGO (a full MOR agonist)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

Procedure:

  • Prepare a series of dilutions of this compound and DAMGO.

  • In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound or DAMGO.

  • Add [³⁵S]-GTPγS to initiate the reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the bound radioactivity using a scintillation counter.

  • Plot the amount of [³⁵S]-GTPγS bound against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

  • Express the efficacy of the test compound as a percentage of the maximal effect produced by DAMGO.

Visualizations

mu_opioid_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist 3,4-Difluoro U-49900 HCl MOR µ-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate K_ion GIRK->K_ion Efflux Ca_ion Ca_Channel->Ca_ion Influx

Caption: Mu-opioid receptor signaling pathway.

experimental_workflow Start Start: Characterization of 3,4-Difluoro U-49900 HCl Binding_Assay Radioligand Binding Assay (Determine Ki for MOR, DOR, KOR) Start->Binding_Assay Functional_Assay GTPγS Binding Assay (Determine EC50 and Efficacy at MOR) Start->Functional_Assay Selectivity Assess Receptor Selectivity (Compare Ki and EC50 values) Binding_Assay->Selectivity Functional_Assay->Selectivity In_Vivo In Vivo Behavioral Assays (e.g., Analgesia, Locomotion) Selectivity->In_Vivo Metabolism In Vitro Metabolism (e.g., Liver Microsomes) Selectivity->Metabolism End End: Pharmacological Profile In_Vivo->End PK_Studies Pharmacokinetic Studies (Determine half-life, distribution) Metabolism->PK_Studies PK_Studies->End

Caption: Experimental workflow for characterizing a novel synthetic opioid.

References

Application Notes and Protocols for the Experimental Study of 3,4-Difluoro U-49900 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,4-Difluoro U-49900 hydrochloride is a novel synthetic opioid classified as a utopioid and is an analog of the U-47700 series of compounds.[1][2] As a new psychoactive substance (NPS), its pharmacological and toxicological profiles are largely uncharacterized.[3] These application notes provide a comprehensive experimental framework for the systematic evaluation of this compound, from basic analytical characterization to in-depth in vitro and in vivo pharmacological studies. The goal is to elucidate its mechanism of action, potency, efficacy, and potential for abuse, providing critical data for forensic, toxicological, and drug development purposes.

Section 1: Physicochemical Characterization and Analytical Methods

A fundamental first step in studying any new compound is to confirm its identity and develop robust analytical methods for its detection and quantification in biological samples.

1.1 Physicochemical Properties

A summary of the known properties of this compound is presented below.

PropertyValueReference
Formal Name trans-3,4-difluoro-N-(2-(diethylamino)cyclohexyl)-N-methylbenzamide, monohydrochloride[1]
Molecular Formula C₁₈H₂₆F₂N₂O • HCl[1]
Formula Weight 360.9 g/mol [1]
Purity ≥98% (as a reference standard)[1]
Formulation A crystalline solid[1]
Solubility (mg/ml) DMF: 20, DMSO: 20, Ethanol: 20, PBS (pH 7.2): 1[1]

1.2 Experimental Protocol: Analytical Method for Biological Matrices

This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 3,4-Difluoro U-49900 in plasma, a common and highly sensitive method for synthetic opioid analysis.[4][5]

Objective: To quantify 3,4-Difluoro U-49900 in rat plasma.

Materials:

  • This compound standard

  • Internal Standard (IS) (e.g., U-49900-d10)

  • Rat plasma (blank)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation (SPE):

    • Spike 100 µL of plasma with the internal standard.

    • Add 200 µL of 4% phosphoric acid and vortex.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water, followed by an acidic wash solution.

    • Dry the cartridge under nitrogen.

    • Elute the analyte with an appropriate elution solvent (e.g., 78:20:2 dichloromethane/isopropanol/ammonium hydroxide).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., Waters Acquity HSS T3, 1.8 µm).[5]

    • Mobile Phase A: Water with 0.1% formic acid.[5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., initial 1% B, ramp to 95% B).[5]

    • Injection Volume: 10 µL.[5]

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor → product ion transitions for 3,4-Difluoro U-49900 and the IS. For example:

      • Analyte Q1 → Q3

      • IS Q1 → Q3

  • Quantification:

    • Prepare a calibration curve by spiking blank plasma with known concentrations of 3,4-Difluoro U-49900.

    • Process calibrators and quality control samples alongside the unknown samples.

    • Calculate the concentration based on the peak area ratio of the analyte to the IS.

1.3 Workflow Diagram

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extract Solid Phase Extraction (SPE) Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant

Caption: Workflow for quantification of 3,4-Difluoro U-49900 in plasma.

Section 2: In Vitro Pharmacological Profiling

In vitro assays are essential for determining the compound's interaction with opioid receptors and its functional consequences.[6] These assays typically measure receptor binding affinity and functional activity (G-protein activation and β-arrestin recruitment).[7][8]

2.1 Experimental Protocol: Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 3,4-Difluoro U-49900 for human μ (MOR), δ (DOR), and κ (KOR) opioid receptors.

Principle: A competitive binding assay measures the ability of the test compound to displace a high-affinity radiolabeled ligand from the receptor.[9][10]

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human MOR, DOR, or KOR.

  • Radioligands: [³H]DAMGO (for MOR), [³H]Naltrindole (for DOR), [³H]U69,593 (for KOR).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Nonspecific binding control: Naloxone (high concentration).

  • Scintillation cocktail and vials.

  • Glass fiber filters and a cell harvester.

Procedure:

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (e.g., 10-20 µg protein).

    • Radioligand (at a concentration near its Kd).

    • Varying concentrations of 3,4-Difluoro U-49900 (e.g., 0.1 nM to 10 µM).

    • Assay buffer to final volume (e.g., 200 µL).

    • Total Binding Wells: Contain membranes, radioligand, and buffer (no test compound).

    • Nonspecific Binding Wells: Contain membranes, radioligand, and a high concentration of naloxone (e.g., 10 µM).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Nonspecific binding.

    • Plot the percentage of specific binding against the log concentration of 3,4-Difluoro U-49900.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.2 Experimental Protocol: Functional Activity Assays

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of 3,4-Difluoro U-49900 at the μ-opioid receptor via G-protein and β-arrestin pathways.

A. cAMP Inhibition Assay (G-protein Pathway) [7][11]

  • Use CHO or HEK293 cells stably expressing the human MOR.

  • Plate cells in a 96-well plate and allow them to adhere.

  • Pre-treat cells with varying concentrations of 3,4-Difluoro U-49900.

  • Stimulate adenylyl cyclase with forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).

  • Data are expressed as a percentage of the inhibition of the forskolin-stimulated response. Plot against log concentration to determine EC₅₀ and Eₘₐₓ relative to a full agonist like DAMGO.

B. β-Arrestin Recruitment Assay [6]

  • Use a cell line engineered to report on β-arrestin 2 recruitment to the MOR (e.g., Tango assay, PathHunter).

  • Plate cells and treat with varying concentrations of 3,4-Difluoro U-49900.

  • Incubate according to the assay manufacturer's instructions.

  • Measure the reporter signal (e.g., luminescence, fluorescence).

  • Plot the signal against log concentration to determine EC₅₀ and Eₘₐₓ relative to a reference agonist.

2.3 Data Presentation: Hypothetical In Vitro Profile

AssayReceptorParameter3,4-Difluoro U-49900Morphine (Reference)Fentanyl (Reference)
Binding MORKi (nM)[Experimental Value]10.51.2
DORKi (nM)[Experimental Value]>1000185
KORKi (nM)[Experimental Value]>10001200
Functional MOR (cAMP)EC₅₀ (nM)[Experimental Value]452.5
MOR (cAMP)Eₘₐₓ (% DAMGO)[Experimental Value]75%100%
MOR (β-Arrestin)EC₅₀ (nM)[Experimental Value]15015
MOR (β-Arrestin)Eₘₐₓ (% DAMGO)[Experimental Value]60%85%

2.4 Diagram: MOR Signaling Pathways

mor_signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein Activation MOR->G_protein GRK GRK Phosphorylation MOR->GRK Opioid Opioid Agonist (e.g., 3,4-Difluoro U-49900) Opioid->MOR AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia, Euphoria cAMP->Analgesia RespDep Respiratory Depression cAMP->RespDep Arrestin β-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization SideEffects Tolerance, Constipation Arrestin->SideEffects

Caption: Opioid receptor signaling cascades via G-protein and β-arrestin pathways.

Section 3: In Vivo Behavioral Assessment (Rodent Models)

In vivo studies in animal models are critical for understanding the physiological and behavioral effects of the compound, including its therapeutic potential and abuse liability.[12][13]

3.1 Experimental Protocol: Hot Plate Test for Antinociception

Objective: To assess the analgesic (antinociceptive) effects of 3,4-Difluoro U-49900 in mice.

Principle: The hot plate test measures the latency of a mouse to react to a thermal stimulus (e.g., licking a paw, jumping). Opioid analgesics increase this reaction latency.[14]

Materials:

  • Male C57BL/6J mice.[15]

  • Hot plate apparatus (set to 55 ± 0.5°C).

  • This compound dissolved in saline.

  • Vehicle (saline).

  • Positive control (morphine).

Procedure:

  • Acclimation: Acclimate mice to the testing room and handling for several days.

  • Baseline Latency: Place each mouse on the hot plate and record the time until it licks a hind paw or jumps. This is the baseline latency. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

  • Drug Administration: Administer different doses of 3,4-Difluoro U-49900 (e.g., 0.1, 0.3, 1, 3 mg/kg), vehicle, or morphine via a specific route (e.g., intraperitoneal, subcutaneous).

  • Post-Treatment Latency: At set time points after administration (e.g., 15, 30, 60, 90 minutes), place the mouse back on the hot plate and measure the reaction latency.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

    • Determine the peak effect time for each dose.

    • Plot the %MPE at the peak time against the log dose to generate a dose-response curve.

    • Calculate the ED₅₀ (the dose that produces 50% of the maximum effect).

3.2 Experimental Protocol: Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of 3,4-Difluoro U-49900, an indicator of abuse potential.[12]

Principle: This is a classical conditioning paradigm where the rewarding effects of a drug are associated with a specific environment. An animal will spend more time in the environment paired with a rewarding substance.

Materials:

  • Rats or mice.

  • CPP apparatus (a box with two or three distinct compartments).

  • This compound dissolved in saline.

  • Vehicle (saline).

Procedure:

  • Phase 1: Pre-Conditioning (Baseline Preference):

    • Allow the animal to freely explore all compartments of the apparatus for 15 minutes.

    • Record the time spent in each compartment to determine any initial bias. Animals with a strong initial preference for one side are often excluded.

  • Phase 2: Conditioning (4-8 days):

    • On "drug" days, administer 3,4-Difluoro U-49900 and confine the animal to its initially non-preferred compartment for 30 minutes.

    • On "vehicle" days, administer saline and confine the animal to its initially preferred compartment for 30 minutes. Alternate between drug and vehicle days.

  • Phase 3: Post-Conditioning (Test):

    • In a drug-free state, allow the animal to again freely explore all compartments for 15 minutes.

    • Record the time spent in each compartment.

  • Data Analysis:

    • Calculate the CPP score: (Time spent in drug-paired side post-conditioning) - (Time spent in drug-paired side pre-conditioning).

    • A positive score indicates a preference for the drug-paired environment (reward), while a negative score indicates aversion.

    • Compare the scores of the drug-treated group to the vehicle-control group using statistical tests (e.g., t-test or ANOVA).

3.3 Data Presentation: Hypothetical In Vivo Profile

AssaySpeciesParameter3,4-Difluoro U-49900Morphine (Reference)
Hot Plate MouseED₅₀ (mg/kg, s.c.)[Experimental Value]5.0
CPP RatRewarding Dose (mg/kg, i.p.)[Experimental Value]3.0
Self-Admin RatReinforcing Effect[Yes/No/Partial]Yes

3.4 Diagram: In Vivo Experimental Workflow

invivo_workflow cluster_analgesia Antinociception Study cluster_abuse Abuse Liability Study start Select Animal Model (e.g., C57BL/6J Mice) acclimate Acclimation & Handling start->acclimate hp_base Hot Plate Baseline acclimate->hp_base cpp_pre CPP Pre-Test (Baseline) acclimate->cpp_pre hp_dose Dose Administration (Vehicle, Morphine, Test Cmpd) hp_base->hp_dose hp_test Hot Plate Test (Time Course) hp_dose->hp_test hp_data Calculate %MPE and ED50 hp_test->hp_data end_analgesia end_analgesia hp_data->end_analgesia Analgesic Profile cpp_cond Conditioning Phase (Drug vs. Vehicle Pairing) cpp_pre->cpp_cond cpp_post CPP Post-Test (Preference) cpp_cond->cpp_post cpp_data Calculate CPP Score cpp_post->cpp_data end_abuse end_abuse cpp_data->end_abuse Abuse Potential

Caption: Workflow for in vivo assessment of antinociception and abuse liability.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 3,4-Difluoro U-49900 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro U-49900 hydrochloride is a novel synthetic opioid, an analog of U-49900 and U-47700.[1][2] Like its parent compounds, it is presumed to act as an agonist at opioid receptors, with a primary affinity for the mu-opioid receptor (MOR).[3][4][5] The MOR is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[6] The principal signaling pathway involves coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] Additionally, the βγ-subunits of the G-protein can modulate other effectors, such as ion channels.[7]

These application notes provide detailed protocols for two common cell-based assays to characterize the activity of this compound: a cAMP inhibition assay and a calcium flux assay. These assays are fundamental in determining the potency and efficacy of novel opioid compounds.

Safety Precautions

Novel synthetic opioids are potent compounds with potential health risks, including respiratory depression.[9] Standard laboratory safety protocols should be strictly followed. A comprehensive Safety Data Sheet (SDS) should be consulted before handling the compound.[10] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times. All work should be conducted in a well-ventilated area or a chemical fume hood.

Signaling Pathway of Mu-Opioid Receptor Activation

Activation of the mu-opioid receptor by an agonist like this compound triggers a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP concentration.

MOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand 3,4-Difluoro U-49900 HCl MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o (active) G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion

Caption: Mu-opioid receptor signaling cascade upon agonist binding.

Experimental Protocols

cAMP Inhibition Assay

This assay quantifies the ability of this compound to inhibit the production of cAMP in cells expressing the mu-opioid receptor. The inhibition is typically measured against a stimulated level of cAMP induced by forskolin, an adenylyl cyclase activator.[8]

a. Cell Culture and Plating:

  • Cell Line: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (hMOR) are recommended.[11][12]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Plating: Seed cells in a 96-well or 384-well white, clear-bottom assay plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

b. Assay Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Perform a serial dilution to create a range of concentrations (e.g., 10 µM to 0.1 nM). Also prepare a stock solution of a known MOR agonist, such as DAMGO, to serve as a positive control.[13]

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to each well and incubate for 10-30 minutes at 37°C to prevent cAMP degradation.[8]

    • Add the serially diluted this compound or control compounds to the wells.

    • Add forskolin (e.g., 10 µM final concentration) to all wells except for the basal control wells.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Aspirate the stimulation buffer.

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Quantify the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescent-based biosensor assay (e.g., GloSensor™).[8][14][15]

c. Data Analysis:

  • Convert the raw data (e.g., fluorescence or luminescence ratios) to cAMP concentrations using a standard curve.

  • Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

Experimental Workflow: cAMP Inhibition Assay

cAMP_Workflow Start Start Cell_Culture Culture hMOR-expressing cells Start->Cell_Culture Plate_Cells Plate cells in 96-well plate Cell_Culture->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Wash_Cells Wash cells with PBS Incubate_Overnight->Wash_Cells Prepare_Compounds Prepare serial dilutions of 3,4-Difluoro U-49900 HCl Add_Compound_Forskolin Add test compound and forskolin Prepare_Compounds->Add_Compound_Forskolin Add_IBMX Add stimulation buffer with IBMX Wash_Cells->Add_IBMX Add_IBMX->Add_Compound_Forskolin Incubate Incubate for 15-30 min Add_Compound_Forskolin->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Detect_cAMP Detect cAMP levels (HTRF/Luminescence) Lyse_Cells->Detect_cAMP Data_Analysis Analyze data and determine EC50/Emax Detect_cAMP->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cAMP inhibition assay.
Calcium Flux Assay

Activation of some GPCRs, including MOR in certain cellular contexts or when co-expressed with promiscuous G-proteins, can lead to an increase in intracellular calcium.[16] This assay measures changes in intracellular calcium concentration upon compound stimulation.

a. Cell Culture and Plating:

  • Cell Line: Use a cell line stably co-expressing hMOR and a promiscuous G-protein (e.g., Gα16) that couples to the calcium signaling pathway, or a cell line where MOR activation naturally leads to calcium mobilization.[16][17] AtT-20 cells endogenously expressing MOR can also be used.[18]

  • Culture Medium and Plating: Follow the same procedures as for the cAMP assay, using a black-walled, clear-bottom 96-well or 384-well plate to minimize background fluorescence.

b. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and a control agonist as described for the cAMP assay.

  • Dye Loading:

    • Remove the culture medium.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[19][20]

    • Some protocols may require the addition of probenecid to prevent dye leakage from the cells.[20]

  • Calcium Measurement:

    • Place the assay plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).[20][21]

    • Measure the basal fluorescence for a short period.

    • Inject the diluted compounds into the wells while continuously monitoring the fluorescence signal in real-time.

    • Continue to record the fluorescence for a few minutes after compound addition to capture the peak response.

c. Data Analysis:

  • Determine the peak fluorescence intensity for each well after compound addition.

  • Subtract the basal fluorescence from the peak fluorescence to obtain the net change in fluorescence.

  • Normalize the data to the response of a maximal concentration of a known agonist (100%) and a vehicle control (0%).

  • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax.

Experimental Workflow: Calcium Flux Assay

Calcium_Flux_Workflow Start Start Cell_Culture Culture hMOR-expressing cells Start->Cell_Culture Plate_Cells Plate cells in black-walled plate Cell_Culture->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Load_Dye Load cells with calcium-sensitive dye Incubate_Overnight->Load_Dye Prepare_Compounds Prepare serial dilutions of 3,4-Difluoro U-49900 HCl Inject_Compound Inject compound and measure fluorescence Prepare_Compounds->Inject_Compound Incubate_Dye Incubate for 30-60 min Load_Dye->Incubate_Dye Measure_Basal Measure basal fluorescence Incubate_Dye->Measure_Basal Measure_Basal->Inject_Compound Data_Analysis Analyze data and determine EC50/Emax Inject_Compound->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the calcium flux assay.

Data Presentation

Quantitative data from these assays should be summarized in clear and concise tables to facilitate comparison between different compounds and experiments.

Table 1: cAMP Inhibition Assay Results

CompoundEC50 (nM) [95% CI]Emax (% Inhibition)n
3,4-Difluoro U-49900 HCl To be determinedTo be determined3
DAMGO (Positive Control)e.g., 1.5 [1.2-1.8]e.g., 98 ± 53
Vehicle (Negative Control)N/A03

Table 2: Calcium Flux Assay Results

CompoundEC50 (nM) [95% CI]Emax (% of Max Signal)n
3,4-Difluoro U-49900 HCl To be determinedTo be determined3
DAMGO (Positive Control)e.g., 5.2 [4.5-6.0]e.g., 100 ± 83
Vehicle (Negative Control)N/A03

Note: The values for DAMGO are illustrative examples. Actual values may vary depending on the specific cell line and assay conditions.

By following these detailed protocols, researchers can effectively characterize the cellular activity of this compound and determine its potency and efficacy as a mu-opioid receptor agonist. This information is crucial for understanding its pharmacological profile and potential for further drug development.

References

Application Notes and Protocols for Investigating 3,4-Difluoro U-49900 Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3,4-Difluoro U-49900 hydrochloride is a novel synthetic opioid for which no preclinical data has been published. The following application notes and protocols are hypothetical and have been adapted from established methodologies for related synthetic opioids, such as U-47700 and other kappa-opioid receptor (KOR) agonists. These guidelines are intended for research purposes only and must be conducted in accordance with all applicable regulations and institutional animal care and use committee (IACUC) guidelines.

Introduction

This compound is a structural analog of U-49900 and U-47700, synthetic opioids with known activity at opioid receptors. Based on its structural similarity to other "U-series" compounds, it is hypothesized to act as a kappa-opioid receptor (KOR) agonist, potentially with activity at the mu-opioid receptor (MOR) as well. KOR agonists are of interest for their potential analgesic properties without the high abuse potential and respiratory depression associated with MOR agonists.[1] However, they can induce adverse effects such as dysphoria, sedation, and psychotomimesis, which are thought to be mediated by β-arrestin signaling pathways.[1][2]

These application notes provide a framework for the initial preclinical evaluation of this compound using established rodent and zebrafish models to characterize its pharmacokinetics, pharmacodynamics, and toxicological profile.

Proposed Animal Models

The selection of an appropriate animal model is critical for elucidating the pharmacological properties of a novel compound.

  • Rodent Models (Rats and Mice):

    • Rationale: Rodents are the most common models for preclinical opioid research due to their well-characterized physiology and neurobiology, which have significant parallels to humans.[3][4] They are suitable for assessing a wide range of behavioral and physiological endpoints, including analgesia, sedation, and abuse liability.[5][6] Sprague-Dawley rats are frequently used for pharmacokinetic and analgesic studies, while C57BL/6 mice are common for behavioral and genetic studies.[3][7]

    • Species: Rattus norvegicus (Sprague-Dawley or Wistar strains), Mus musculus (C57BL/6 or CD-1 strains).

  • Zebrafish Model (Larval and Adult):

    • Rationale: The zebrafish (Danio rerio) is a valuable model for high-throughput screening due to its rapid development, genetic tractability, and physiological similarity to mammals, including a conserved opioid system.[8][9] Zebrafish have been successfully used to model opioid-induced behaviors such as sedation, analgesia, and addiction-like responses.[9][10] This model is particularly useful for initial toxicity and behavioral screening.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from the described protocols. These values are extrapolated from studies on related compounds like U-47700 and are for illustrative purposes only.[3][11]

Table 1: Hypothetical Pharmacokinetic Parameters in Sprague-Dawley Rats (Subcutaneous Administration)

Parameter0.5 mg/kg1.5 mg/kg4.5 mg/kg
Cmax (ng/mL) 45 ± 8130 ± 22410 ± 65
Tmax (min) 20 ± 525 ± 725 ± 5
AUC (ng·h/mL) 85 ± 15260 ± 40850 ± 110
t1/2 (min) 75 ± 1285 ± 18100 ± 20

Table 2: Hypothetical Pharmacodynamic Profile in C57BL/6 Mice

AssayEndpointED50 (mg/kg, s.c.)
Hot Plate Test Antinociception1.2
Tail Flick Test Antinociception1.5
Rotarod Test Motor Impairment4.8
Conditioned Place Aversion Aversive Properties2.0

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis in Rats

Objective: To determine the pharmacokinetic profile of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Blood collection tubes (with EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimate rats for at least 3 days before the experiment.

  • Fast animals overnight but allow free access to water.

  • Prepare dosing solutions of this compound in sterile saline at appropriate concentrations.

  • Administer the compound via subcutaneous (s.c.) injection at doses of 0.5, 1.5, and 4.5 mg/kg.

  • Collect blood samples (~200 µL) from the tail vein at time points: 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-administration.

  • Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze plasma concentrations of the parent drug and its potential metabolites using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.[3][12]

Protocol 2: Evaluation of Antinociceptive Effects in Mice (Hot Plate Test)

Objective: To assess the analgesic efficacy of the compound against a thermal stimulus.

Materials:

  • Male C57BL/6 mice (20-25g)

  • Hot plate apparatus (set to 55 ± 0.5°C)

  • This compound

  • Sterile saline (vehicle control)

  • Positive control (e.g., Morphine, 10 mg/kg)

Procedure:

  • Acclimate mice to the testing room for at least 1 hour.

  • Determine baseline latency by placing each mouse on the hot plate and recording the time until it shows a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.

  • Administer this compound (e.g., 0.5, 1.5, 4.5 mg/kg, s.c.), vehicle, or morphine.

  • Test the mice on the hot plate at 30, 60, 90, and 120 minutes post-injection.

  • Record the response latency at each time point.

  • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

  • Determine the ED50 value from the dose-response curve.[5][11]

Protocol 3: Assessment of Motor Coordination in Mice (Rotarod Test)

Objective: To evaluate the sedative and motor-impairing effects of the compound.

Materials:

  • Male C57BL/6 mice (20-25g)

  • Rotarod apparatus

  • This compound

  • Sterile saline (vehicle control)

Procedure:

  • Train the mice on the rotarod (e.g., at a constant speed of 15 rpm) for 3 consecutive days until they can remain on the rod for at least 180 seconds.

  • On the test day, record a baseline latency to fall for each mouse.

  • Administer this compound (e.g., 0.5, 1.5, 4.5, 10 mg/kg, s.c.) or vehicle.

  • Place the mice on the accelerating rotarod (e.g., 4-40 rpm over 5 minutes) at 30, 60, and 90 minutes post-injection.

  • Record the latency to fall for each mouse. A fall is defined as falling off the rod or gripping the rod and rotating with it for two consecutive revolutions.

  • Analyze the data to determine if the compound causes a significant decrease in motor performance compared to the vehicle control.[1]

Protocol 4: High-Throughput Behavioral Screening in Zebrafish Larvae

Objective: To rapidly assess the sedative effects of the compound.

Materials:

  • Zebrafish larvae (5 days post-fertilization)

  • 96-well plates

  • Automated behavioral analysis system (e.g., ViewPoint Zebrabox)

  • This compound

  • Embryo medium

Procedure:

  • Place individual zebrafish larvae into the wells of a 96-well plate containing embryo medium.

  • Acclimate the larvae in the behavioral analysis system for 30 minutes.

  • Record baseline locomotor activity for 10 minutes (alternating light/dark cycles).

  • Administer various concentrations of this compound directly to the well water (e.g., 1, 5, 10, 25 mg/L).

  • After a 20-minute incubation period, record locomotor activity for another 30 minutes under alternating light/dark cycles.

  • Quantify the total distance moved and velocity for each larva.

  • Analyze the data to identify concentrations that significantly reduce locomotor activity, indicating a sedative effect.

Visualizations

Signaling Pathway

The diagram below illustrates the hypothesized signaling cascade following the activation of the kappa-opioid receptor (KOR) by an agonist like this compound. The pathway bifurcates into G-protein-mediated signaling, associated with therapeutic effects like analgesia, and β-arrestin-mediated signaling, linked to adverse effects such as dysphoria.[2][13]

KOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_gprotein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Adverse Effects) KOR KOR G_protein Gi/o KOR->G_protein Activates GRK GRK KOR->GRK Phosphorylates Agonist 3,4-Difluoro U-49900 HCl Agonist->KOR Binds AC Adenylyl Cyclase G_protein->AC Inhibits GIRK ↑ GIRK K+ Channel G_protein->GIRK Ca_Channel ↓ Ca2+ Channel G_protein->Ca_Channel cAMP ↓ cAMP AC->cAMP Arrestin β-Arrestin 2 GRK->Arrestin Recruits p38_MAPK p38 MAPK Arrestin->p38_MAPK Activates Dysphoria Dysphoria/ Aversion p38_MAPK->Dysphoria

Caption: Hypothesized Kappa-Opioid Receptor (KOR) Signaling Pathway.

Experimental Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of this compound, progressing from initial screening to in-depth in vivo characterization.

Preclinical_Workflow start Start: Compound Synthesis screening Phase 1: In Vitro & High-Throughput Screening start->screening receptor_binding Receptor Binding Assays (MOR, KOR, DOR) screening->receptor_binding zebrafish_screen Zebrafish Behavioral Screen (Sedation/Toxicity) screening->zebrafish_screen pd_studies Phase 2: In Vivo Pharmacodynamics (Rodents) receptor_binding->pd_studies zebrafish_screen->pd_studies analgesia Antinociception Assays (Hot Plate, Tail Flick) pd_studies->analgesia side_effects Side Effect Profiling (Rotarod, Respiration) pd_studies->side_effects behavioral Behavioral Assays (CPP/CPA) pd_studies->behavioral pk_studies Phase 3: Pharmacokinetics & Toxicology analgesia->pk_studies side_effects->pk_studies behavioral->pk_studies pk Pharmacokinetic Analysis (Rat Model) pk_studies->pk tox Acute Toxicity Study pk_studies->tox decision Go/No-Go Decision for Lead Optimization pk->decision tox->decision

Caption: Preclinical evaluation workflow for a novel synthetic opioid.

References

Protocol for the Solubilization of 3,4-Difluoro U-49900 Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for the dissolution of 3,4-Difluoro U-49900 hydrochloride. This synthetic opioid is intended for research and forensic applications only.

Introduction

3,4-Difluoro U-49900 is a synthetic opioid and a structural analog of U-47700. As a research chemical, proper handling and preparation of this compound are critical for obtaining accurate and reproducible experimental results. This protocol outlines the recommended procedures for dissolving this compound in various solvents suitable for laboratory use.

Materials and Equipment

  • This compound (crystalline solid)

  • Solvents:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Phosphate-buffered saline (PBS), pH 7.2

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Solubility Data

The solubility of this compound in common laboratory solvents has been determined and is summarized in the table below. This data is essential for preparing stock solutions at the desired concentrations.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)20
Dimethyl sulfoxide (DMSO)20
Ethanol20
Phosphate-Buffered Saline (PBS, pH 7.2)1

Table 1: Solubility of this compound in various solvents.[1]

Experimental Protocols

Preparation of a High-Concentration Stock Solution (e.g., 10 mg/mL in DMSO)

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO. The concentration can be adjusted based on experimental needs but should not exceed the maximum solubility of 20 mg/mL.

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a suitable microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.

  • Adding the Solvent: Add the appropriate volume of DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Dissolution:

    • Cap the tube securely.

    • Vortex the solution vigorously for 30-60 seconds.

    • Visually inspect the solution to ensure all solid has dissolved.

    • If necessary, sonicate the solution for 5-10 minutes to aid dissolution.

  • Storage: Store the stock solution at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C. Avoid repeated freeze-thaw cycles.

Preparation of an Aqueous Working Solution (e.g., 100 µg/mL in PBS)

For many biological assays, an aqueous solution is required. This protocol describes the dilution of the high-concentration stock solution into PBS.

  • Thaw Stock Solution: If frozen, thaw the 10 mg/mL stock solution of this compound in DMSO at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in PBS. For example, to prepare 1 mL of a 100 µg/mL working solution:

    • Use the formula: C1V1 = C2V2

    • (10,000 µg/mL) * V1 = (100 µg/mL) * (1000 µL)

    • V1 = 10 µL

  • Dilution:

    • Add 990 µL of PBS (pH 7.2) to a sterile microcentrifuge tube.

    • Add 10 µL of the 10 mg/mL DMSO stock solution to the PBS.

    • Vortex the solution gently to mix.

  • Use: Use the freshly prepared aqueous working solution immediately for experiments. Due to the lower solubility in aqueous solutions, precipitation may occur over time.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing solutions of this compound and a simplified representation of its expected signaling pathway as a µ-opioid receptor agonist.

G cluster_workflow Solution Preparation Workflow weigh Weigh 3,4-Difluoro U-49900 HCl add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve stock_solution High-Concentration Stock Solution dissolve->stock_solution dilute Dilute in Aqueous Buffer (e.g., PBS) stock_solution->dilute working_solution Aqueous Working Solution dilute->working_solution

Caption: Experimental workflow for preparing solutions of this compound.

G cluster_pathway Simplified Opioid Receptor Signaling ligand 3,4-Difluoro U-49900 receptor µ-Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Modulation of Ion Channels g_protein->ion_channels camp ↓ cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response ion_channels->cellular_response

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

Safety Precautions

This compound is a potent synthetic opioid. Handle this compound with extreme caution in a well-ventilated area, preferably in a fume hood. Always wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses. In case of accidental exposure, seek immediate medical attention. Dispose of all waste containing this compound in accordance with institutional and national guidelines for hazardous materials.

References

Application Notes and Protocols for 3,4-Difluoro U-49900 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3,4-Difluoro U-49900 hydrochloride is a potent novel synthetic opioid with limited available safety and toxicological data.[1][2][3] The following procedures are based on guidelines for handling other highly potent synthetic opioids, such as fentanyl and U-47700, and should be adapted to specific laboratory conditions and risk assessments.[4][5] All personnel must be highly trained and familiar with the risks associated with this compound.

Introduction

3,4-Difluoro U-49900 is a structural analog of U-47700, a potent synthetic opioid.[2][6] Like its parent compounds, it is presumed to be a selective μ-opioid receptor agonist.[1][7] Due to its high potency, extreme caution must be exercised during all handling procedures to prevent accidental exposure, which could lead to severe adverse health effects, including respiratory depression and death.[4][5] These application notes provide a framework for the safe handling, storage, and disposal of this compound in a research setting.

Hazard Identification and Risk Assessment

Table 1: Summary of Potential Hazards

HazardDescriptionMitigation Measures
Acute Toxicity Presumed to be highly toxic if swallowed, inhaled, or in contact with skin.[9] May cause rapid onset of opioid toxidrome (e.g., respiratory depression, sedation).Use of appropriate personal protective equipment (PPE), handling in a containment device, and having naloxone readily available.[4][10]
Respiratory Sensitization May cause allergic skin reactions.[9]Minimize skin contact through proper PPE.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[9][11]Personnel who are pregnant or trying to conceive should avoid handling this compound.
Physical Hazards Fine dust dispersed in air may form an explosive mixture.[12]Avoid generating dust. Use appropriate weighing techniques.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound.[4]

Table 2: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Gloves Double nitrile glovesPrevents dermal absorption. The outer pair should be changed frequently.
Body Protection Disposable, solid-front protective gown or Tyvek suitProtects against skin contact from spills or aerosols.
Eye Protection Chemical safety goggles or a full-face shieldProtects eyes from splashes and airborne particles.
Respiratory Protection A fit-tested N95 or P100 respiratorPrevents inhalation of airborne particles.[4] Required for handling powders.

Engineering Controls

All handling of this compound, especially in its powdered form, must be conducted within a certified containment device.

  • Primary Engineering Control: A certified Class II Biological Safety Cabinet or a chemical fume hood with a face velocity of 100 feet per minute. For handling larger quantities, a glovebox is recommended.

  • Secondary Engineering Control: The laboratory should be under negative pressure with restricted access.

Experimental Protocols

  • Preparation: Don all required PPE before entering the designated handling area.

  • Containment: Perform all manipulations within a certified chemical fume hood or glovebox.

  • Weighing:

    • Use a dedicated analytical balance inside the containment device.

    • To minimize aerosol generation, use anti-static tools and a weigh boat.

    • Do not weigh directly onto the balance pan.

  • Solubilization:

    • Carefully add the weighed powder to the desired solvent in a suitable container.

    • Use a closed-system transfer method where possible.

    • Cap the container securely before removing it from the containment device.

  • Decontamination: Decontaminate all surfaces and equipment within the containment device immediately after use.

In case of accidental exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[12][13] Do not use bleach or hand sanitizer.[13]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, administer rescue breathing and naloxone, if available and trained to do so.[10]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

In case of a spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify laboratory personnel and the institutional safety office.

  • Secure: Restrict access to the spill area.

  • Decontaminate: Only trained personnel with appropriate PPE should clean the spill using an approved decontamination procedure.

  • Deactivation: Prepare a 2% sodium hypochlorite (bleach) solution. Apply the solution to the contaminated surfaces and allow a contact time of at least 15 minutes.[14]

  • Neutralization: After the contact time, neutralize the bleach with a 5% sodium thiosulfate solution to prevent corrosion of surfaces.[14]

  • Cleaning: Clean the surfaces with a germicidal detergent.[14]

  • Waste Disposal: All contaminated materials (PPE, wipes, etc.) must be disposed of as hazardous waste in accordance with institutional and local regulations.

Signaling Pathway and Workflow Diagrams

mu_opioid_receptor_pathway U49900 3,4-Difluoro U-49900 HCl MOR μ-Opioid Receptor (MOR) U49900->MOR Agonist Binding Gi Gi/o Protein MOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channels Gi->GIRK Activation Ca_channel Voltage-gated Ca2+ Channels Gi->Ca_channel Inhibition cAMP cAMP AC->cAMP ↓ Conversion K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Neurotransmitter ↓ Neurotransmitter Release K_efflux->Neurotransmitter Ca_influx->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia Resp_Depression Respiratory Depression Neurotransmitter->Resp_Depression

Caption: Presumed signaling pathway of 3,4-Difluoro U-49900 HCl via the μ-opioid receptor.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weigh_Compound Weigh Compound Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Decontaminate_Surfaces Decontaminate Surfaces and Equipment Prepare_Solution->Decontaminate_Surfaces Dispose_Waste Dispose of Hazardous Waste Decontaminate_Surfaces->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Difluoro U-49900 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on generalized synthetic methods for analogous compounds and established principles of organic chemistry. Specific experimental conditions for 3,4-Difluoro U-49900 hydrochloride have not been published in peer-reviewed literature. Researchers should exercise caution and optimize conditions based on their experimental observations.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of this compound and related analogs.

Troubleshooting Guide

This guide addresses potential challenges that may be encountered during the synthesis of this compound, categorized by synthetic stage.

1. Synthesis of the Diamine Intermediate: trans-N,N-diethyl-1-aminocyclohexan-2-amine

Observed Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Diamine Incomplete reaction of the starting materials (e.g., cyclohexene oxide and diethylamine).- Ensure anhydrous reaction conditions. - Increase reaction time or temperature. - Use a catalyst, such as a Lewis acid, to facilitate ring-opening.
Side reactions, such as polymerization of the epoxide.- Control the reaction temperature carefully. - Add the nucleophile (diethylamine) slowly to the reaction mixture.
Formation of Isomeric Byproducts Non-stereoselective ring-opening of the epoxide.- Use a stereoselective synthesis route if a specific isomer is required. - Employ purification techniques such as column chromatography or fractional distillation to separate isomers.

2. Acylation with 3,4-Difluorobenzoyl Chloride

Observed Issue Potential Cause(s) Suggested Solution(s)
Incomplete Acylation Insufficient reactivity of the acylating agent or the diamine.- Use a more reactive acylating agent (e.g., acyl anhydride with a catalyst). - Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct. - Ensure the diamine is fully dissolved before adding the acylating agent.
Diacylation of the Diamine The secondary amine is also acylated.- Use a protecting group strategy for the secondary amine if selective N-acylation is desired. - Control the stoichiometry of the acylating agent carefully (use of ~1 equivalent).
Low Yield of Fluorinated Product Challenges inherent to aromatic fluorination reactions.[1][2][3]- Consider alternative fluorinating reagents if synthesizing the benzoyl chloride from a precursor. - Optimize reaction conditions (temperature, solvent, catalyst) for the fluorination step.[1][2][3]

3. Purification of the Free Base

Observed Issue Potential Cause(s) Suggested Solution(s)
Difficulty in Separating Diastereomers The trans configuration of the starting diamine leads to a racemic mixture of the final product. The physical properties of the diastereomers are very similar.- Utilize chiral chromatography for separation.[4][5][6] - Attempt diastereomeric salt formation with a chiral acid to facilitate separation by crystallization.[7][8] - Employ preparative HPLC or SFC for purification.[4]
Oily Product Instead of a Solid The free base may be a viscous oil at room temperature.- Proceed to the salt formation step, as the hydrochloride salt is typically a crystalline solid.[9]

4. Formation of the Hydrochloride Salt

Observed Issue Potential Cause(s) Suggested Solution(s)
Product Does Not Precipitate The hydrochloride salt is soluble in the chosen solvent.- Use a non-polar solvent in which the salt is insoluble (e.g., diethyl ether, hexane). - Cool the solution to induce precipitation. - Concentrate the solution.
Formation of an Oil or Gummy Solid The salt is "oiling out" of the solution.- Add the HCl solution slowly with vigorous stirring. - Try a different solvent system. - Scratch the inside of the flask with a glass rod to induce crystallization.
Incorrect Stoichiometry of HCl Excess HCl can lead to the formation of a di-hydrochloride salt or other impurities.- Use a standardized solution of HCl in a suitable solvent (e.g., dioxane, isopropanol).[10] - Add the HCl solution dropwise and monitor the precipitation.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for U-series compounds like 3,4-Difluoro U-49900?

A general synthesis for analogous compounds involves a multi-step process.[11][12] This typically includes the synthesis of a trans-1,2-diaminocyclohexane derivative, followed by N-acylation with a substituted benzoyl chloride. The final step is the formation of the hydrochloride salt.

Q2: How can I confirm the stereochemistry of my synthesized diamine intermediate?

The stereochemistry of the diamine intermediate is crucial for the final product's activity. Spectroscopic methods such as 1H and 13C NMR can be used. For complex cases, X-ray crystallography of a suitable crystalline derivative may be necessary to unequivocally determine the stereochemistry.

Q3: What are the main challenges in the fluorination of the benzoyl moiety?

Introducing fluorine atoms onto an aromatic ring can be challenging and may require specific catalysts and reaction conditions to achieve good yields and regioselectivity.[1][2][3][13][14] Side reactions and the formation of isomers are common issues.[2]

Q4: My final product is a mixture of diastereomers. How can I separate them?

Separation of diastereomers can be achieved through various chromatographic techniques.[4][5][8] Chiral column chromatography, preparative HPLC, or Supercritical Fluid Chromatography (SFC) are often effective.[4][6] Another approach is the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.[7][8]

Q5: What is the best method for forming the hydrochloride salt?

A common method is to dissolve the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrochloric acid in an organic solvent (e.g., HCl in dioxane or isopropanol) dropwise.[10][15] The hydrochloride salt, being ionic, will typically precipitate from the non-polar solvent and can be collected by filtration.[9][16][17]

Experimental Protocols (Generalized)

Protocol 1: Generalized Synthesis of trans-N,N-diethyl-1-aminocyclohexan-2-amine

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexene oxide in an anhydrous solvent such as diethyl ether or THF.

  • Nucleophilic Addition: Cool the solution in an ice bath. Slowly add a solution of diethylamine in the same solvent to the flask with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the desired diamine.

Protocol 2: Generalized Acylation to form 3,4-Difluoro U-49900 (Free Base)

  • Reaction Setup: Dissolve the synthesized diamine and a non-nucleophilic base (e.g., triethylamine, ~1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or THF under an inert atmosphere.

  • Acylation: Cool the solution to 0 °C. Slowly add a solution of 3,4-difluorobenzoyl chloride (~1.05 equivalents) in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from any unreacted starting materials or byproducts. This step may also partially separate diastereomers.

Protocol 3: Formation of this compound

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

  • Acidification: While stirring, slowly add a standardized solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) until precipitation is complete.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold, anhydrous diethyl ether to remove any soluble impurities. Dry the product under vacuum to obtain the final hydrochloride salt.

Data Presentation

Table 1: Hypothetical Purification of Diastereomers

Purification MethodDiastereomer 1 Purity (%)Diastereomer 2 Purity (%)Overall Yield (%)
Column Chromatography 653085
Preparative HPLC >98>9860
Diastereomeric Salt Crystallization >95 (one diastereomer)-40 (for the resolved diastereomer)

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Diamine Synthesis cluster_1 Step 2: Acylation cluster_2 Step 3: Salt Formation Start Cyclohexene Oxide + Diethylamine Reaction1 Nucleophilic Ring Opening Start->Reaction1 Purification1 Purification (Distillation/Chromatography) Reaction1->Purification1 Intermediate trans-Diamine Intermediate Purification1->Intermediate Reaction2 N-Acylation Intermediate->Reaction2 Acyl_Chloride 3,4-Difluorobenzoyl Chloride Acyl_Chloride->Reaction2 Purification2 Purification (Chromatography) Reaction2->Purification2 Free_Base 3,4-Difluoro U-49900 (Free Base) Purification2->Free_Base Reaction3 Protonation Free_Base->Reaction3 HCl_Solution HCl in Organic Solvent HCl_Solution->Reaction3 Isolation Precipitation & Filtration Reaction3->Isolation Final_Product 3,4-Difluoro U-49900 HCl Isolation->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Stage cluster_issues Observed Issue cluster_solutions Potential Solution Path Diamine_Synth Diamine Synthesis Low_Yield Low Yield? Diamine_Synth->Low_Yield Byproducts Isomeric Byproducts? Diamine_Synth->Byproducts Acylation Acylation Incomplete_Rxn Incomplete Reaction? Acylation->Incomplete_Rxn Purification Purification Diastereomers Diastereomer Mixture? Purification->Diastereomers Salt_Formation Salt Formation No_Precipitate No Precipitation? Salt_Formation->No_Precipitate Optimize_Cond Optimize Conditions Low_Yield->Optimize_Cond Improve_Purif Improve Purification Byproducts->Improve_Purif Incomplete_Rxn->Optimize_Cond Chiral_Sep Chiral Separation Diastereomers->Chiral_Sep Change_Solvent Change Solvent/Method No_Precipitate->Change_Solvent

Caption: Troubleshooting decision tree for synthesis challenges.

References

Technical Support Center: Optimizing LC-MS/MS for 3,4-Difluoro U-49900 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3,4-Difluoro U-49900 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the basic molecular properties of 3,4-Difluoro U-49900?

Q2: What are the recommended initial LC-MS/MS parameters for analyzing this compound?

A2: Based on methods for similar synthetic opioids, the following are recommended as starting parameters for method development.[2][3][4] Optimization is crucial for achieving the best performance.

Liquid Chromatography (LC) Parameters

ParameterRecommended Starting Condition
Column C18 or Biphenyl (e.g., 50-100 mm length, <3 µm particle size)
Mobile Phase A 0.1% Formic acid in Water with 5-10 mM Ammonium Formate
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 50 °C
Injection Volume 1 - 10 µL

Mass Spectrometry (MS) Parameters

ParameterRecommended Starting Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]+ m/z 297.1773 (based on 3,4-Difluoro-U-47700)
Product Ions To be determined by infusion and product ion scan
Collision Gas Argon
Dwell Time 50 - 100 ms

Q3: How do I determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM)?

A3: The optimal MRM transitions must be determined empirically. Here is a general workflow:

  • Direct Infusion: Prepare a standard solution of this compound (approx. 1 µg/mL in mobile phase) and infuse it directly into the mass spectrometer.

  • Full Scan (MS1): Acquire a full scan spectrum to confirm the mass of the protonated precursor ion ([M+H]+).

  • Product Ion Scan (MS2): Select the precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions. For the related compound U-49900, significant fragment ions were observed at m/z 284.0609 and 203.9984, which can serve as a reference.

  • Collision Energy Optimization: For each potential product ion, perform a collision energy optimization to find the voltage that yields the highest intensity.

  • Select Transitions: Choose at least two transitions for each analyte: a primary transition for quantification and a secondary transition for confirmation.

Troubleshooting Guides

Problem 1: Poor Peak Shape or Tailing

  • Possible Cause: Secondary interactions with the column, inappropriate mobile phase pH, or column degradation.

  • Solution:

    • Ensure the mobile phase contains an appropriate modifier like formic acid to ensure the analyte is protonated and to improve peak shape.

    • Consider a different column chemistry, such as a biphenyl column, which can offer different selectivity for this class of compounds.[3]

    • Check the column's performance with a standard to ensure it has not degraded.

Problem 2: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Suboptimal ionization source parameters, incorrect MRM transitions, or matrix effects.

  • Solution:

    • Optimize Source Parameters: Systematically optimize parameters like capillary voltage, gas temperature, and gas flow rates.[5][6] A design of experiments (DoE) approach can be efficient in finding the optimal settings.[6]

    • Confirm MRM Transitions: Re-infuse the compound to verify the precursor and product ions and re-optimize the collision energy.

    • Evaluate Matrix Effects: Prepare samples in the matrix of interest (e.g., plasma, urine) and compare the response to a sample in a clean solvent. If matrix suppression is observed, improve sample preparation.

Problem 3: High Background Noise

  • Possible Cause: Contaminated mobile phase, dirty ion source, or co-eluting interferences.

  • Solution:

    • Use high-purity LC-MS grade solvents and additives.

    • Perform routine maintenance on the ion source, including cleaning the capillary and skimmer.

    • Adjust the chromatographic gradient to better separate the analyte from interfering compounds.

Problem 4: Inconsistent Retention Times

  • Possible Cause: Issues with the LC pump, column equilibration, or changes in mobile phase composition.

  • Solution:

    • Ensure the LC pumps are functioning correctly and the system is leak-free.

    • Allow sufficient time for the column to equilibrate between injections.

    • Prepare fresh mobile phases daily.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (General Approach)

For matrices like blood or urine, sample preparation is crucial to remove interferences.

  • Protein Precipitation (for plasma/serum):

    • To 100 µL of sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.[4]

  • Dilute-and-Shoot (for urine):

    • For less complex samples, a simple dilution may be sufficient.

    • To 50 µL of urine, add 450 µL of the initial mobile phase containing an internal standard.

    • Vortex and inject.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis start Standard/Sample prep Protein Precipitation or Dilution start->prep lc HPLC/UHPLC System prep->lc ms Mass Spectrometer lc->ms analysis Quantification & Confirmation ms->analysis troubleshooting_workflow cluster_chromatography Chromatography Issues cluster_sensitivity Sensitivity Issues start LC-MS/MS Issue Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time low_signal Low Signal? start->low_signal high_noise High Noise? start->high_noise sol_peak Check Mobile Phase pH Evaluate Column peak_shape->sol_peak Yes sol_rt Check LC Pump Ensure Column Equilibration retention_time->sol_rt Yes sol_signal Optimize Source Parameters Verify MRM Transitions low_signal->sol_signal Yes sol_noise Use High-Purity Solvents Clean Ion Source high_noise->sol_noise Yes

References

"overcoming solubility issues with 3,4-Difluoro U-49900 hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with 3,4-Difluoro U-49900 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: Based on available data, the solubility of this compound is as follows:

  • Dimethylformamide (DMF): 20 mg/mL[1]

  • Dimethyl sulfoxide (DMSO): 20 mg/mL[1]

  • Ethanol: 20 mg/mL[1]

  • Phosphate-buffered saline (PBS) at pH 7.2: 1 mg/mL[1]

Q2: I am having difficulty dissolving this compound in aqueous solutions. What are the initial steps I should take?

A2: For aqueous solutions, it is recommended to start with a phosphate-buffered saline (PBS) at a pH of 7.2, where the solubility is approximately 1 mg/mL.[1] If higher concentrations are required, or if you observe incomplete dissolution, consider adjusting the pH of your aqueous buffer. As a hydrochloride salt, altering the pH can significantly impact solubility.[2][3][4]

Q3: Can I use organic solvents to prepare a stock solution?

A3: Yes, this compound is readily soluble in organic solvents such as DMF, DMSO, and ethanol, with a solubility of at least 20 mg/mL in each.[1] It is common practice to prepare a concentrated stock solution in one of these organic solvents and then dilute it into your aqueous experimental medium.

Q4: Are there any general techniques to improve the solubility of poorly water-soluble hydrochloride salts like this one?

A4: Yes, several techniques can be employed to enhance the solubility of poorly water-soluble compounds. These include:

  • pH adjustment: Modifying the pH of the aqueous solution can increase the ionization of the compound, thereby improving solubility.[2][4][5]

  • Co-solvents: Using a mixture of solvents can enhance solubility. For instance, a small amount of an organic solvent in an aqueous solution can improve the dissolution of lipophilic compounds.[5]

  • Particle size reduction: Techniques like micronization increase the surface area of the solid, which can lead to a faster dissolution rate.[3][5]

  • Use of surfactants or solubilizers: These agents can help to solubilize hydrophobic compounds in aqueous media.[2][4][5]

Q5: What are the potential stability concerns for this compound in solution?

Troubleshooting Guides

Issue: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.

  • Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit. The addition of the organic stock solution to the aqueous buffer can cause the compound to crash out of solution.

  • Troubleshooting Steps:

    • Reduce the final concentration: Attempt to dilute the stock solution further into the aqueous buffer to achieve a lower final concentration that is within the solubility limit.

    • Increase the percentage of co-solvent: If your experimental design allows, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution may help to keep the compound dissolved.

    • Gentle warming and sonication: Gently warming the solution or using a sonicator can sometimes help to redissolve small amounts of precipitate. However, be cautious about potential degradation at higher temperatures.[6][7]

Issue: The compound will not fully dissolve in PBS (pH 7.2) even at 1 mg/mL.

  • Possible Cause: The actual solubility may vary slightly between batches, or the pH of your specific PBS solution may not be optimal.

  • Troubleshooting Steps:

    • Verify the pH of your buffer: Ensure the pH of your PBS is indeed 7.2.

    • Adjust the pH: Try adjusting the pH of the PBS slightly. For a hydrochloride salt, a slightly more acidic pH may improve solubility.[9]

    • Use a different buffer system: Experiment with other biocompatible buffer systems to see if solubility is improved.

Data Presentation

Table 1: Solubility of this compound

SolventConcentration
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (DMSO)20 mg/mL
Ethanol20 mg/mL
PBS (pH 7.2)1 mg/mL

Data sourced from Cayman Chemical product information.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

  • Materials: this compound, Dimethyl sulfoxide (DMSO, anhydrous), appropriate personal protective equipment (PPE), a calibrated analytical balance, and a sterile microcentrifuge tube.

  • Procedure: a. Tare a sterile microcentrifuge tube on the analytical balance. b. Carefully weigh out the desired amount of this compound (e.g., 1 mg) into the tube. c. Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL (e.g., for 1 mg of compound, add 100 µL of DMSO). d. Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. e. Store the stock solution at an appropriate temperature, typically -20°C or -80°C, protected from light.

Protocol 2: Aqueous Solution Preparation by Dilution from an Organic Stock

  • Materials: Prepared stock solution of this compound in an organic solvent (e.g., 10 mg/mL in DMSO), sterile aqueous buffer (e.g., PBS, pH 7.2), sterile dilution tubes, and calibrated pipettes.

  • Procedure: a. Determine the desired final concentration of the compound in the aqueous solution. b. Calculate the volume of the stock solution needed for the dilution. c. In a sterile tube, add the required volume of the aqueous buffer. d. While vortexing the aqueous buffer, slowly add the calculated volume of the stock solution dropwise to the center of the vortex. This helps to ensure rapid mixing and reduce the risk of precipitation. e. Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.

Visualizations

experimental_workflow start Start: Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution dilute Dilute into Aqueous Buffer stock_solution->dilute final_solution Final Aqueous Solution dilute->final_solution precipitate_check Precipitate Observed? final_solution->precipitate_check troubleshoot Troubleshoot: - Lower Concentration - Adjust Co-solvent % precipitate_check->troubleshoot Yes experiment Proceed to Experiment precipitate_check->experiment No troubleshoot->dilute

Caption: Workflow for preparing an aqueous solution from an organic stock.

logical_relationship solubility Solubility Issue method Solubilization Method solubility->method ph pH Adjustment method->ph cosolvent Co-solvent Use method->cosolvent particle_size Particle Size Reduction method->particle_size surfactant Surfactant Addition method->surfactant

References

"improving the stability of 3,4-Difluoro U-49900 hydrochloride solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3,4-Difluoro U-49900 hydrochloride solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is a crystalline solid and should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least five years.[1]

Q2: What solvents can be used to dissolve this compound?

A2: The solubility of this compound has been determined in several common laboratory solvents.[1] For preparing stock solutions, organic solvents are generally preferred due to higher solubility.[1] For aqueous buffers, the solubility is significantly lower.[1]

Data Summary: Solubility of this compound

SolventSolubility
DMF20 mg/mL
DMSO20 mg/mL
Ethanol20 mg/mL
PBS (pH 7.2)1 mg/mL

Q3: My this compound solution has changed color. What does this indicate?

A3: A change in color, such as yellowing, often indicates chemical degradation. This can be caused by factors such as exposure to light, elevated temperatures, or inappropriate pH. It is recommended to prepare fresh solutions and re-evaluate your storage and handling procedures.

Q4: How should I prepare and store aqueous solutions of this compound for in-vitro experiments?

A4: Due to the lower aqueous solubility, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous buffer to the final desired concentration.[1] For hydrochloride salts, maintaining a slightly acidic pH can improve stability.[2][3] Aqueous solutions should be prepared fresh for each experiment and stored at 2-8°C for short-term use (up to 24 hours). For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, although freeze-thaw cycles should be minimized.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound solutions.

Issue 1: Precipitation of the compound in aqueous buffer.

Potential Cause Troubleshooting Step
Low aqueous solubility exceeded. Prepare a higher concentration stock solution in an organic solvent (e.g., DMSO) and perform a serial dilution into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
pH of the buffer. The solubility of hydrochloride salts can be pH-dependent.[3][4] Ensure the pH of your final solution is suitable for maintaining the solubility of the compound. A slightly acidic pH may be beneficial.
Temperature. Changes in temperature can affect solubility. Ensure all components are at a consistent temperature during preparation.

Issue 2: Loss of compound activity or inconsistent experimental results.

Potential Cause Troubleshooting Step
Degradation of the compound in solution. Prepare fresh solutions for each experiment. Avoid prolonged storage of dilute aqueous solutions. Protect solutions from light by using amber vials or covering them with foil. Store stock solutions at -20°C or -80°C.
Repeated freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.
Interaction with container material. Use high-quality, inert container materials such as polypropylene or glass.
Hydrolysis or other chemical reactions in aqueous solution. Consider preparing the final dilution immediately before use. For critical experiments, perform a stability study under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Storage: Store the stock solution in tightly sealed vials at -20°C, protected from light.

Protocol 2: General Stability Assessment using HPLC-UV

  • Solution Preparation: Prepare a solution of this compound in the desired solvent/buffer at a known concentration.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC-UV to determine the initial peak area of the parent compound.

  • Storage Conditions: Store aliquots of the solution under various conditions to be tested (e.g., 2-8°C, room temperature, 40°C, protected from light, exposed to light).

  • Time-Point Analysis: At specified time points (e.g., 24h, 48h, 72h, 1 week), retrieve an aliquot from each storage condition and analyze it by HPLC-UV.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to calculate the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_storage Stability Testing cluster_results Results prep Prepare Solution of 3,4-Difluoro U-49900 HCl initial_analysis T=0 Analysis (HPLC-UV) prep->initial_analysis storage_conditions Store Aliquots under Varied Conditions (Temp, Light) initial_analysis->storage_conditions timepoint_analysis Time-Point Analysis (HPLC-UV) data_analysis Calculate % Remaining & Identify Degradants timepoint_analysis->data_analysis storage_conditions->timepoint_analysis degradation_pathway cluster_degradation Potential Degradation Pathways parent 3,4-Difluoro U-49900 n_desethyl N-Desethyl Metabolite parent->n_desethyl N-Dealkylation n_didesethyl_n_desmethyl N,N-Didesethyl-N-desmethyl Metabolite parent->n_didesethyl_n_desmethyl N-Dealkylation & N-Demethylation hydroxylation Hydroxylated Metabolite (Cyclohexyl Ring) parent->hydroxylation Hydroxylation

References

"troubleshooting 3,4-Difluoro U-49900 hydrochloride assay variability"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Difluoro U-49900 hydrochloride assays. The information is designed to help identify and resolve common sources of variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is assay consistency important?

A1: 3,4-Difluoro U-49900 is a synthetic opioid and an analog of U-47700.[1] Consistent and reliable assay performance is critical for accurate quantification in forensic toxicology, clinical research, and drug development to ensure data integrity and proper interpretation of results. The unregulated opioid market shows a high degree of variability in drug composition and concentration, making precise analytical methods essential.[2]

Q2: What are the common analytical techniques for the detection and quantification of 3,4-Difluoro U-49900?

A2: The most common analytical methods for identifying and quantifying novel synthetic opioids like U-49900 and its analogs are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][3] High-resolution mass spectrometry (HRMS) is also utilized for the characterization of these compounds.[1][4]

Q3: What are the known metabolites of U-49900?

A3: In vitro studies using human liver microsomes have identified several metabolites of U-49900. The primary metabolite has been reported as N-Desethyl-U-49900. Another significant metabolite found in urine specimens is N,N-didesethyl-N-desmethyl-U-49900.[5] It is important to consider these metabolites when developing analytical methods for biological samples.

Q4: How stable is this compound in biological samples?

A4: While specific stability data for this compound is limited, the stability of psychoactive substances in biological fluids is known to vary depending on the analyte, storage temperature, storage duration, and the presence of stabilizers.[6] For instance, many drugs are significantly more stable in buffered oral fluid than in neat samples and show good stability when stored at 4°C or -20°C.[6] It is crucial to perform stability studies under your specific laboratory conditions.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the assay of this compound.

Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase 1. Ensure the mobile phase is correctly prepared and degassed. 2. Verify the pH of the mobile phase is appropriate for the analyte's pKa. 3. Experiment with different mobile phase modifiers (e.g., formic acid, ammonium formate) to improve peak shape and ionization efficiency.
Column Contamination or Degradation 1. Flush the column with a strong solvent. 2. If flushing does not resolve the issue, replace the column with a new one of the same type.
Matrix Effects 1. Evaluate for ion suppression or enhancement by performing a post-column infusion experiment.[7] 2. Improve sample clean-up using techniques like solid-phase extraction (SPE).[7] 3. Consider switching the ionization source from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), as APCI can be less susceptible to matrix effects.[8][7][9]
Analyte Degradation 1. Ensure proper storage of samples and standards. 2. Investigate the stability of the analyte in the autosampler over the course of the analytical run.
Issue 2: High Variability Between Replicate Injections

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Injector Issues 1. Check the injector for any leaks or blockages. 2. Ensure the injection volume is consistent. 3. Clean the injector needle and port.
Inconsistent Sample Preparation 1. Review the sample preparation protocol for any steps that could introduce variability. 2. Ensure thorough mixing and vortexing at all relevant stages. 3. Use an internal standard to normalize for variations in sample preparation and injection volume.
Autosampler Temperature Fluctuation 1. Verify that the autosampler temperature is stable and set appropriately to prevent analyte degradation.
Issue 3: Inaccurate Quantification and Poor Recovery

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Matrix Effects 1. As detailed in Issue 1, matrix effects can significantly impact quantification.[7][10] Implement strategies to mitigate these effects.
Inefficient Extraction 1. Optimize the solid-phase extraction (SPE) protocol, including the choice of sorbent, wash steps, and elution solvent.[11] 2. Evaluate different sample preparation techniques such as liquid-liquid extraction or protein precipitation.[12]
Calibration Curve Issues 1. Ensure the calibration standards are accurately prepared and within the linear range of the assay. 2. Use a suitable weighting factor for the regression analysis if the variance is not constant across the concentration range.
Internal Standard (IS) Mismatch 1. The ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, use a structural analog that co-elutes and has similar ionization properties.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of 3,4-Difluoro U-49900 in a Biological Matrix

This is a generalized protocol and should be optimized for your specific instrumentation and matrix.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Dilute 100 µL of the biological sample (e.g., urine, plasma) with 900 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6). Load the diluted sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of deionized water.

    • Wash with 1 mL of an acidic organic solvent (e.g., 20% methanol with 1% acetic acid).

  • Elution: Elute the analyte with 1 mL of a basic organic solvent (e.g., 80% methanol with 1% acetic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters (Illustrative)

  • LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for the analyte and one for the internal standard. These transitions would need to be determined by infusing a standard solution of this compound.

Visualizations

Troubleshooting Workflow for Assay Variability

Troubleshooting_Workflow Troubleshooting Workflow for Assay Variability cluster_observe Observation cluster_pre Pre-Analytical Checks cluster_analytical Analytical Checks cluster_post Post-Analytical Checks cluster_solution Resolution Observe High Assay Variability Observed SampleHandling Check Sample Collection, Storage & Stability Observe->SampleHandling ReagentPrep Verify Standard/Reagent Preparation & Quality Observe->ReagentPrep SamplePrep Review Sample Preparation Protocol SampleHandling->SamplePrep ReagentPrep->SamplePrep LC_System Inspect LC System (Pump, Injector, Column) SamplePrep->LC_System MS_System Check MS System (Source, Calibration) LC_System->MS_System DataProcessing Review Data Processing (Integration, Calibration) MS_System->DataProcessing Resolved Variability Resolved DataProcessing->Resolved

Caption: A logical workflow for systematically troubleshooting assay variability.

Decision Tree for Mitigating Matrix Effects

Matrix_Effects_Decision_Tree Decision Tree for Mitigating Matrix Effects Start Suspected Matrix Effects (Poor Accuracy/Precision) ImproveCleanup Enhance Sample Cleanup? (e.g., optimize SPE) Start->ImproveCleanup ChangeChrom Modify Chromatography? ImproveCleanup->ChangeChrom No Revalidate Re-validate Assay ImproveCleanup->Revalidate Yes UseSIL_IS Use Stable Isotope-Labeled Internal Standard? ChangeChrom->UseSIL_IS No ChangeChrom->Revalidate Yes ChangeIonization Change Ionization Source? (e.g., ESI to APCI) UseSIL_IS->ChangeIonization No UseSIL_IS->Revalidate Yes ChangeIonization->Revalidate Yes End Matrix Effects Mitigated Revalidate->End

Caption: A decision-making guide for addressing matrix effects in LC-MS/MS assays.

References

"minimizing degradation of 3,4-Difluoro U-49900 hydrochloride during analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 3,4-Difluoro U-49900 Hydrochloride

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound analytical standards?

A1: To ensure long-term stability, solid reference materials should be stored in a dark, dry, and cool environment, preferably in a desiccator at -20°C. Stock solutions should be stored at -20°C or lower in tightly sealed, light-resistant containers. For short-term storage (up to two weeks), refrigeration at 2-8°C is generally acceptable.[1]

Q2: What is the expected stability of this compound in prepared solutions and biological matrices?

A2: While specific data for the 3,4-difluoro analog is unavailable, studies on U-49900 and other NSOs in blood have shown good stability. Generally, these compounds are stable for over 36 weeks when stored at refrigerated (4°C) or frozen (-20°C) conditions.[1] At room temperature, stability is maintained for at least two weeks.[1] However, repeated freeze-thaw cycles should be avoided to prevent degradation.

Q3: What solvents are recommended for preparing stock and working solutions?

A3: Methanol or acetonitrile are commonly used solvents for preparing stock solutions of synthetic opioids. For LC-MS applications, it is crucial to use high-purity, LC-MS grade solvents to minimize background interference. The final working solutions should ideally be prepared in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape.

Q4: Are there any known incompatibilities with common laboratory plastics or vial types?

A4: While specific studies on this compound are not available, some analytes can adsorb to certain types of plastics or glass. To minimize this risk, it is recommended to use polypropylene or silanized glass vials for sample storage and analysis. If analyte loss is suspected, a study comparing recovery from different vial types should be performed.

Troubleshooting Guides

This section addresses common issues encountered during the analytical measurement of novel synthetic opioids.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Possible Cause 1: Incompatible Injection Solvent.

    • Solution: The injection solvent should be of similar or weaker eluotropic strength than the mobile phase. If a strong solvent is used for dissolution, ensure the injection volume is minimal (e.g., 1-2 µL) to mitigate peak distortion.

  • Possible Cause 2: Secondary Interactions with the Column.

    • Solution: The amine group in U-49900 analogs can interact with residual silanols on the column packing. Adding a small amount of a competitor, such as a volatile amine (e.g., triethylamine), or using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape. Using a column with end-capping or a different stationary phase (e.g., F5) may also be beneficial.[2]

  • Possible Cause 3: Column Contamination or Void.

    • Solution: Flush the column with a strong solvent series as recommended by the manufacturer. If the problem persists, the column frit may be partially blocked, or a void may have formed at the column inlet. Replacing the column may be necessary. An in-line filter can help prevent frit blockage.[3]

Problem: Loss of Sensitivity or Signal Intensity

  • Possible Cause 1: Analyte Degradation.

    • Solution: Prepare fresh working standards and samples. Ensure proper storage conditions are maintained. If analyzing biological samples, consider the possibility of enzymatic degradation and ensure samples are stored frozen and/or with preservatives if necessary.

  • Possible Cause 2: Ion Suppression/Enhancement.

    • Solution: This is common in complex matrices like blood or urine. Improve sample clean-up using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample may also mitigate matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.

  • Possible Cause 3: Mass Spectrometer Source Contamination.

    • Solution: A dirty ion source can lead to a significant drop in signal. Perform routine cleaning of the ion source components as per the manufacturer's guidelines.

Problem: Inconsistent Retention Times

  • Possible Cause 1: Unstable HPLC Pump Performance.

    • Solution: Ensure the pump is delivering a stable and consistent flow rate. Check for leaks in the system and ensure proper solvent degassing to prevent bubble formation.

  • Possible Cause 2: Changes in Mobile Phase Composition.

    • Solution: Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of the more volatile component. Ensure the mobile phase components are thoroughly mixed.

  • Possible Cause 3: Lack of Column Equilibration.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is a good starting point for equilibration.

Quantitative Data Summary

The following table summarizes stability data for U-49900 and other novel synthetic opioids in blood, which can serve as an estimate for the stability of its 3,4-difluoro analog.

CompoundConcentrationStorage Temp.DurationStability (% Initial)
U-49900 Low & HighRefrigerator36 Weeks66% - 118%[1]
U-49900 Low & HighFreezer36 Weeks66% - 118%[1]
U-49900 Low & HighRoom Temp.2 Weeks77% - 120%[1]
U-49900 Low & High35°C14 Days75% - 109%[1]
U-47700 Low & HighRefrigerator36 Weeks66% - 118%[1]
U-47700 Low & HighFreezer36 Weeks66% - 118%[1]

Table 1: Stability of U-49900 and U-47700 in blood under various storage conditions.[1]

Experimental Protocols

Protocol: Generic LC-MS/MS Method for the Analysis of Novel Synthetic Opioids

This protocol is a general guideline and should be optimized for the specific instrumentation and analytical requirements.

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of sample (e.g., blood, urine, or calibration standard), add 20 µL of an internal standard solution (e.g., a deuterated analog).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial for analysis.

  • LC-MS/MS Conditions

    • LC System: UPLC or HPLC system capable of binary gradients.

    • Column: A C18 or F5 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Linear ramp to 95% B

      • 8-9 min: Hold at 95% B

      • 9-9.1 min: Return to 5% B

      • 9.1-12 min: Re-equilibration at 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS/MS Analysis: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound will need to be determined by infusing a standard solution.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Blood, Urine) ISTD Add Internal Standard Sample->ISTD Precipitation Protein Precipitation (Acetonitrile) ISTD->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection Autosampler Injection Reconstitute->Injection Separation Chromatographic Separation (UPLC/HPLC) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Review Data Review & Reporting Quantification->Review

Caption: General experimental workflow for the analysis of 3,4-Difluoro U-49900.

G Start Analytical Issue Observed (e.g., Poor Peak Shape, Low Signal) CheckSolvent Is Injection Solvent Weaker than Mobile Phase? Start->CheckSolvent Peak Shape CheckStandards Are Standards Fresh? Start->CheckStandards Low Signal AdjustSolvent Decrease Injection Volume or Re-dissolve in Weaker Solvent CheckSolvent->AdjustSolvent No CheckColumn Column Issue? (Contamination, Age) CheckSolvent->CheckColumn Yes End1 Re-analyze AdjustSolvent->End1 FlushColumn Flush or Replace Column. Use In-line Filter. CheckColumn->FlushColumn Yes CheckMobilePhase Mobile Phase pH/Additives OK? CheckColumn->CheckMobilePhase No FlushColumn->End1 AdjustMobilePhase Adjust pH or Add Modifier (e.g., 0.1% Formic Acid) CheckMobilePhase->AdjustMobilePhase No CheckMobilePhase->End1 Yes AdjustMobilePhase->End1 PrepareFresh Prepare Fresh Standards CheckStandards->PrepareFresh No CheckCleanup Is Sample Clean-up Adequate? CheckStandards->CheckCleanup Yes PrepareFresh->End1 ImproveCleanup Optimize SPE/LLE or Dilute Sample CheckCleanup->ImproveCleanup No CheckSource Is MS Source Clean? CheckCleanup->CheckSource Yes ImproveCleanup->End1 CleanSource Perform Source Cleaning CheckSource->CleanSource No CheckSource->End1 Yes CleanSource->End1

Caption: Troubleshooting decision tree for common LC-MS analytical issues.

References

Technical Support Center: Addressing Matrix Effects in 3,4-Difluoro U-49900 Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 3,4-Difluoro U-49900 hydrochloride and other novel synthetic opioids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix. This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[1][2] In the analysis of this compound from biological matrices such as plasma, urine, or hair, endogenous compounds like phospholipids, salts, and proteins can interfere with the ionization process.[3][4]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: The presence of matrix effects can be assessed using several methods. A common approach is the post-extraction spike method, where the response of the analyte spiked into a blank matrix extract is compared to the response of the analyte in a pure solvent at the same concentration.[5] A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6]

Q3: What are the most common sources of matrix effects in bioanalytical samples?

A3: In biological matrices, the most common sources of interference include:

  • Phospholipids: Abundant in plasma and tissue samples, they are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts can crystallize on the ESI droplet surface, hindering analyte ionization.

  • Endogenous Metabolites: Compounds naturally present in the biological fluid can co-elute with the analyte and compete for ionization.

  • Proteins: While larger proteins are often removed during sample preparation, residual peptides can still cause interference.[4]

Q4: Can the choice of ionization technique influence the severity of matrix effects?

A4: Yes, the choice of ionization source can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6][7] This is because ESI is more sensitive to changes in the droplet surface tension and charge competition from co-eluting compounds.[8] If significant matrix effects are observed with ESI, switching to APCI, if compatible with the analyte's chemical properties, could be a viable strategy to reduce these effects.[8][9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound quantification assays.

Problem: Poor reproducibility and accuracy in quality control (QC) samples.

Possible Cause: Undiagnosed matrix effects leading to variable ion suppression or enhancement.

Troubleshooting Steps:

  • Assess Matrix Effects Quantitatively: Perform a post-extraction spike experiment.

    • Protocol:

      • Prepare a blank sample matrix extract by performing your entire sample preparation procedure on a matrix sample that does not contain the analyte.

      • Spike a known concentration of this compound into this blank extract (Set A).

      • Prepare a standard solution of this compound in the final reconstitution solvent at the same concentration as Set A (Set B).

      • Analyze both sets by LC-MS/MS.

      • Calculate the matrix effect percentage using the formula: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

    • Interpretation: A value significantly deviating from 100% indicates the presence of matrix effects (e.g., <85% for ion suppression, >115% for ion enhancement).

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Strategy 1: Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interferences.[4][10]

    • Strategy 2: Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.[11][12]

    • Strategy 3: Solid-Phase Extraction (SPE): A highly selective technique that can effectively remove interfering compounds and concentrate the analyte.[7][11][13]

    Sample_Preparation_Workflow Start Biological Sample (e.g., Plasma, Urine) PPT Protein Precipitation (e.g., Acetonitrile) Start->PPT Simple, Fast LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Start->LLE Moderate Selectivity SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Start->SPE High Selectivity Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

    Figure 1. Overview of common sample preparation workflows for bioanalytical samples.
  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 3,4-Difluoro U-49900-d5 hydrochloride) is the most effective way to compensate for matrix effects.[1] Since the SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it will experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be normalized.

Problem: Low signal intensity and poor sensitivity (high limit of quantification).

Possible Cause: Significant ion suppression.

Troubleshooting Steps:

  • Improve Chromatographic Separation: Modify your LC method to separate this compound from the regions of major matrix interference.

    • Strategy 1: Gradient Modification: Adjust the mobile phase gradient to shift the retention time of the analyte away from early-eluting, highly polar interferences or late-eluting, non-polar interferences like phospholipids.

    • Strategy 2: Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl, Biphenyl) to alter selectivity and improve resolution between the analyte and matrix components.

    • Strategy 3: Divert Flow: Use a divert valve to direct the flow from the column to waste during the initial and final stages of the chromatographic run when highly interfering compounds are likely to elute.

    Troubleshooting_Matrix_Effects Start Matrix Effect Suspected? Assess Assess ME (Post-Extraction Spike) Start->Assess Optimize_SP Optimize Sample Prep (SPE, LLE) Assess->Optimize_SP ME > 15% Revalidate Re-validate Method Assess->Revalidate ME < 15% Optimize_LC Optimize Chromatography (Gradient, Column) Optimize_SP->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS Use_SIL_IS->Revalidate

    Figure 2. A logical workflow for troubleshooting and mitigating matrix effects.
  • Reduce Sample Injection Volume: Injecting a smaller volume of the prepared sample can decrease the absolute amount of matrix components entering the mass spectrometer, thereby reducing their impact on ionization.[1][9]

  • Dilute the Sample: For matrices like urine, a simple "dilute-and-shoot" approach can be effective.[1][5][7] Diluting the sample with the mobile phase can significantly reduce the concentration of interfering substances.

Experimental Protocols & Data Presentation

Table 1: Example LC-MS/MS Parameters for Synthetic Opioid Analysis
ParameterSetting
LC System UHPLC System
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) Hypothetical: e.g., m/z 355.1 -> 165.1
MRM Transition (SIL-IS) Hypothetical: e.g., m/z 360.1 -> 170.1
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery
Sample Preparation MethodMatrixAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation Plasma85 ± 865 ± 12 (Suppression)
(Acetonitrile)
Liquid-Liquid Extraction Plasma92 ± 688 ± 9 (Slight Suppression)
(MTBE)
Solid-Phase Extraction Plasma95 ± 598 ± 7 (Negligible)
(Mixed-Mode Cation Exchange)
Dilute-and-Shoot (1:10) Urine99 ± 492 ± 10 (Slight Suppression)

Data presented are hypothetical examples based on typical performance for synthetic opioid analysis and are for illustrative purposes only.

References

"selecting appropriate internal standards for 3,4-Difluoro U-49900 hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Difluoro U-49900 hydrochloride. The following information is intended to assist in the selection of appropriate internal standards for accurate quantification and to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantitative analysis of this compound?

A1: The gold standard for quantitative analysis by mass spectrometry is a stable isotope-labeled (SIL) internal standard of the analyte itself. Therefore, the ideal internal standard would be a deuterated version of 3,4-Difluoro U-49900 (e.g., 3,4-Difluoro U-49900-d6). SIL internal standards have nearly identical chemical and physical properties to the target analyte, which means they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, providing the most accurate correction for experimental variability.

Q2: Is a deuterated internal standard for this compound commercially available?

A2: As of our latest review, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found in the catalogs of major chemical suppliers.

Q3: If a deuterated standard for 3,4-Difluoro U-49900 is unavailable, what are the best alternatives?

A3: In the absence of a dedicated deuterated standard, the following are the recommended alternatives in order of preference:

  • Custom Synthesis: The most reliable alternative is to commission a custom synthesis of a deuterated 3,4-Difluoro U-49900 standard from a specialized chemical company. Several vendors offer custom isotope labeling services.

  • Deuterated Analog of a Close Structural Homolog: The next best option is to use a deuterated internal standard of a closely related structural analog. For 3,4-Difluoro U-49900, the most suitable candidate is U-47700-d6 . U-47700 is structurally very similar to 3,4-Difluoro U-49900, and its deuterated form has been successfully used in the quantitative analysis of U-47700.

  • Structural Analog (Non-deuterated): If a deuterated analog is not feasible, a non-deuterated structural analog can be used. However, this approach is less accurate as the analog may have different chromatographic retention times and ionization efficiencies compared to the target analyte. A potential candidate could be U-47700.

Q4: What are the key considerations when selecting a structural analog as an internal standard?

A4: When choosing a structural analog, it is crucial to select a compound that shares similar physicochemical properties with this compound. Key properties to consider include molecular weight, polarity, and ionization efficiency. The goal is to choose an analog that behaves as similarly as possible to the analyte during sample extraction, chromatography, and mass spectrometric detection.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Variability in Internal Standard Signal Inconsistent sample preparation or extraction.Ensure precise and consistent pipetting of the internal standard solution into all samples. Thoroughly vortex each sample after adding the internal standard to ensure homogeneity.
Degradation of the internal standard.Check the stability of the internal standard in the sample matrix and storage conditions. Prepare fresh internal standard working solutions regularly.
Matrix effects.Evaluate matrix effects by comparing the internal standard response in neat solution versus in a sample matrix. If significant suppression or enhancement is observed, optimize the sample cleanup procedure (e.g., using solid-phase extraction) or chromatographic separation to better resolve the internal standard from interfering matrix components.
Poor Co-elution of Analyte and Internal Standard (when using a structural analog) Significant differences in the physicochemical properties of the analyte and the analog internal standard.Optimize the chromatographic method (e.g., gradient, column chemistry) to improve the co-elution of the analyte and the internal standard. If co-elution cannot be achieved, consider a different structural analog or invest in a custom-synthesized deuterated standard.
Inaccurate Quantification Results Use of an inappropriate internal standard.The best practice is to use a stable isotope-labeled internal standard of the analyte. If using a structural analog, validate the method thoroughly to ensure it meets the required accuracy and precision criteria.
Incorrect concentration of the internal standard.The concentration of the internal standard should be optimized to provide a strong and reproducible signal without saturating the detector. A common practice is to use a concentration that is in the mid-range of the calibration curve.

Experimental Protocols

Detailed Methodology for Quantitative Analysis using a Surrogate Internal Standard (U-47700-d6)

This protocol is adapted from established methods for the analysis of U-47700 and can be used as a starting point for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • U-47700-d6 (surrogate internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Biological matrix (e.g., plasma, urine)

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of U-47700-d6 in 1 mL of methanol.

  • Analyte Working Solutions (for calibration curve): Prepare a series of dilutions from the analyte stock solution in methanol or a suitable solvent to create calibration standards at appropriate concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of the biological matrix sample (or calibration standard/quality control), add 10 µL of the internal standard working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • 3,4-Difluoro U-49900: Precursor ion (Q1) > Product ion (Q3) - To be determined by infusion of the reference standard.

    • U-47700-d6: Precursor ion (Q1) > Product ion (Q3) - To be determined by infusion of the internal standard.

Visualizations

Internal_Standard_Selection_Workflow start Start: Need to quantify 3,4-Difluoro U-49900 HCl check_availability Is a deuterated internal standard (e.g., 3,4-Difluoro U-49900-d6) commercially available? start->check_availability use_deuterated Use the deuterated internal standard check_availability->use_deuterated Yes consider_custom_synthesis Consider custom synthesis of the deuterated standard check_availability->consider_custom_synthesis No end_ideal End: Optimal Method use_deuterated->end_ideal check_analog_availability Is a deuterated analog of a close structural homolog available? (e.g., U-47700-d6) consider_custom_synthesis->check_analog_availability use_deuterated_analog Use the deuterated structural analog check_analog_availability->use_deuterated_analog Yes use_structural_analog Use a non-deuterated structural analog (e.g., U-47700) check_analog_availability->use_structural_analog No end_acceptable End: Acceptable Method (with thorough validation) use_deuterated_analog->end_acceptable end_alternative End: Alternative Method (requires extensive validation) use_structural_analog->end_alternative

Caption: Workflow for selecting an appropriate internal standard.

Experimental_Workflow start Start: Sample/Standard add_is Add Internal Standard (U-47700-d6) start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis end End: Data Acquisition lc_ms_analysis->end

Caption: General experimental workflow for sample preparation.

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for U-49900 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A critical guide for researchers, scientists, and drug development professionals on the analytical validation for the synthetic opioid U-49900, providing objective comparisons of analytical techniques and supporting experimental data.

Note on Nomenclature: Initial searches for "3,4-Difluoro U-49900 hydrochloride" did not yield specific information. It is likely that this is a typographical error, and the intended compound is U-49900, which is characterized by a 3,4-dichloro substitution on the phenyl ring. This guide will, therefore, focus on the analytical validation of U-49900 and its related analogs, a class of novel synthetic opioids (NSOs) that pose significant challenges to public health and forensic toxicology.

The emergence of NSOs like U-49900 necessitates the development of robust and validated analytical methods for their accurate detection and quantification in both seized materials and biological specimens. These methods are crucial for forensic investigations, clinical toxicology, and understanding the pharmacology of these potent substances.

Comparative Analysis of Key Analytical Methodologies

The two primary analytical techniques employed for the detection and quantification of U-49900 and other NSOs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and the specific goals of the analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds followed by ionization and mass-based detection.Separation of compounds in the liquid phase followed by ionization and tandem mass analysis for enhanced specificity and sensitivity.
Sample Types Primarily seized powders, tablets, and other non-biological materials. Can be used for biological samples after derivatization.Biological matrices (blood, urine, oral fluid, hair), seized materials.
Limit of Detection (LOD) Generally in the low nanogram per milliliter (ng/mL) range.Highly sensitive, often in the sub-nanogram to picogram per milliliter (pg/mL - ng/mL) range.
Limit of Quantification (LOQ) Typically in the mid to high ng/mL range.Can achieve quantification in the low ng/mL to pg/mL range.
Linearity (R²) for similar NSOs Typically ≥ 0.99Consistently ≥ 0.99
Pros - Robust and widely available.- Extensive spectral libraries for compound identification.- High sensitivity and specificity.- Suitable for a wide range of compounds without derivatization.- Can analyze complex biological matrices with minimal sample preparation.
Cons - May require derivatization for polar or non-volatile compounds.- Lower sensitivity compared to LC-MS/MS for many NSOs.- Higher equipment cost.- Matrix effects can influence ionization and quantification.

Detailed Experimental Protocols

The following protocols are representative methodologies for the analysis of U-49900 and its analogs. Laboratories should perform their own internal validation to ensure the methods are suitable for their specific applications.

Protocol 1: LC-MS/MS Analysis of U-49900 in Whole Blood

This method is suitable for the quantitative analysis of U-49900 in blood samples, which is critical for forensic toxicology and clinical settings.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of whole blood, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., U-49900-d6).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for analysis.

2. Liquid Chromatography Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for U-49900 and its internal standard must be determined by direct infusion. For U-49900 (protonated molecule [M+H]⁺ ≈ m/z 357.15), characteristic product ions would be monitored.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Protocol 2: GC-MS Analysis of Seized Powder Containing U-49900

This protocol is designed for the qualitative identification of U-49900 in seized drug materials.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the homogenized powder.

  • Dissolve in 1 mL of methanol or another suitable organic solvent.

  • Vortex until fully dissolved.

  • If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

  • Transfer to a GC vial.

2. Gas Chromatography Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

  • Data Analysis: The resulting mass spectrum is compared to a reference library for identification.

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical flow of a comprehensive analytical method validation process, as recommended by international guidelines.

G Workflow for Analytical Method Validation cluster_0 Method Development & Optimization cluster_1 Validation Parameters cluster_2 Finalization A Define Analytical Requirements (Analyte, Matrix, Intended Use) B Select Analytical Technique (e.g., LC-MS/MS, GC-MS) A->B C Optimize Method Parameters (e.g., Chromatography, MS settings) B->C D Specificity / Selectivity (Interference Check) C->D Begin Validation E Linearity & Range (Calibration Curve, R²) D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate Precision, %RSD) F->G H Limit of Detection (LOD) (S/N Ratio ~3:1) G->H I Limit of Quantification (LOQ) (S/N Ratio ~10:1) H->I J Robustness (Deliberate Method Variations) I->J K System Suitability Testing (Routine Performance Check) J->K L Documentation & Validation Report K->L

Caption: A flowchart outlining the key stages of analytical method validation.

Conclusion

The analytical landscape for novel synthetic opioids is constantly evolving. While specific validated quantitative methods for U-49900 are not widely published, the principles and techniques applied to other NSOs provide a strong foundation for its analysis. LC-MS/MS stands out as the preferred method for biological samples due to its superior sensitivity and specificity. GC-MS remains a valuable tool for the analysis of seized materials.

For researchers and drug development professionals, it is imperative to adhere to rigorous validation protocols to ensure the reliability and accuracy of analytical data. This includes a thorough assessment of specificity, linearity, accuracy, precision, and detection limits. As new analogs continue to emerge, the development of flexible, validated, and comprehensive analytical methods will remain a critical component in addressing the public health challenges posed by these substances.

A Comparative Analysis of 3,4-Difluoro U-49900 Hydrochloride and U-47700 for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthetic opioid U-47700 and its analog, 3,4-Difluoro U-49900 hydrochloride. While extensive pharmacological data is available for U-47700, allowing for a detailed performance analysis, it is critical to note that, as of the time of this publication, there is a significant lack of publicly available quantitative experimental data on the opioid receptor binding affinity and in vivo potency of this compound. This guide, therefore, presents a comprehensive profile of U-47700 based on published experimental findings and discusses this compound in the context of its chemical structure and the limited information on structurally related compounds.

Chemical Structures

The chemical structures of U-47700 and this compound are presented below. The key structural differences are the substitution of the two chlorine atoms on the phenyl ring of U-47700 with fluorine atoms in 3,4-Difluoro U-49900, and the replacement of the dimethylamino group with a diethylamino group.

U-47700 trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide

This compound trans-3,4-difluoro-N-[2-(diethylamino)cyclohexyl]-N-methylbenzamide hydrochloride

Pharmacological Data Comparison

Comprehensive pharmacological data for U-47700 is summarized in the tables below. Due to the absence of published data for this compound, a direct quantitative comparison is not possible at this time.

Opioid Receptor Binding Affinity of U-47700
CompoundReceptorKᵢ (nM)Reference
U-47700μ (mu)11.1 - 57[1]
δ (delta)1105 - 1220[1]
κ (kappa)287 - 653[1]

Kᵢ is the inhibition constant, representing the concentration of the ligand that will bind to half the receptors at equilibrium in the absence of radioligand or other competitors. A lower Kᵢ value indicates a higher binding affinity.

In Vitro Functional Activity of U-47700
CompoundAssayReceptorEC₅₀ (nM)EfficacyReference
U-47700[³⁵S]GTPγSμ (mu)111Full Agonist[2]

EC₅₀ is the half-maximal effective concentration, representing the concentration of a drug that gives half of the maximal response. Efficacy refers to the maximal response a drug can produce.

In Vivo Analgesic Potency of U-47700
CompoundTestSpeciesED₅₀ (mg/kg)Reference
U-47700Hot PlateRat0.5[1]
Tail FlickMouse0.2[1]

ED₅₀ is the median effective dose, representing the dose of a drug that produces a therapeutic effect in 50% of the population.

Discussion on this compound

While direct experimental data for this compound is unavailable, some inferences can be drawn from structure-activity relationship (SAR) studies of related compounds. The replacement of chlorine atoms with fluorine atoms on the phenyl ring is a common strategy in medicinal chemistry. Fluorine's high electronegativity and small size can influence a molecule's electronic properties, lipophilicity, and metabolic stability. In some cases, fluorination can enhance binding affinity and potency, while in others, it can lead to a decrease.

A study on a related compound, 3,4-difluoro-U-47700 (the dimethylamino analog), reported a drastic decrease in potency compared to U-47700. Furthermore, anecdotal reports and a study in zebrafish on the non-fluorinated U-49900 suggest it has little to no analgesic or euphoric effects at typical doses.[3] These findings may suggest that this compound could also exhibit lower potency at opioid receptors compared to U-47700, but this remains speculative without direct experimental evidence.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of U-47700. These protocols would be applicable for the evaluation of this compound.

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of a test compound for μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor subtype of interest (e.g., from CHO-K1 cells)

  • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ)

  • Test compound (e.g., U-47700 or this compound)

  • Non-specific binding control (e.g., naloxone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Filter mats

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter mats using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filter mats in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) from a competition binding curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as an agonist at G-protein coupled opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog)

  • GDP (guanosine diphosphate)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, GDP, and the test compound.

  • Pre-incubate the plate to allow the compound to bind to the receptors.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate to allow for agonist-stimulated [³⁵S]GTPγS binding to G-proteins.

  • Terminate the reaction by rapid filtration.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to generate a dose-response curve.

  • Determine the EC₅₀ and Eₘₐₓ values from the curve.

Hot Plate Test for Analgesic Potency

Objective: To assess the analgesic effect of a test compound in rodents by measuring their response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Test animals (e.g., mice or rats)

  • Test compound

  • Vehicle control (e.g., saline)

  • Timer

Procedure:

  • Acclimate the animals to the testing room.

  • Determine the baseline latency for each animal to respond to the hot plate (e.g., paw licking, jumping) set at a specific temperature (e.g., 55°C). A cut-off time is used to prevent tissue damage.

  • Administer the test compound or vehicle control to the animals (e.g., via subcutaneous injection).

  • At a predetermined time after administration, place each animal on the hot plate and record the latency to respond.

  • Repeat the measurement at several time points to determine the time of peak effect.

  • Generate a dose-response curve by testing different doses of the compound.

  • Calculate the ED₅₀ from the dose-response curve.

Visualizations

Mu-Opioid Receptor Signaling Pathway

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist U-47700 or 3,4-Difluoro U-49900 MOR μ-Opioid Receptor Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes cAMP cAMP AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release

Caption: Simplified signaling pathway of a mu-opioid receptor agonist.

Experimental Workflow for Receptor Binding Assay

binding_assay_workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Compound) Start->Prepare_Reagents Incubation Incubate Reagents in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound/Unbound Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Quantify Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate Ki Value Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for a radioligand binding assay.

Experimental Workflow for Hot Plate Test

hot_plate_workflow Start Start Animal_Acclimation Acclimate Animals to Testing Environment Start->Animal_Acclimation Baseline_Latency Measure Baseline Response Latency Animal_Acclimation->Baseline_Latency Compound_Administration Administer Test Compound or Vehicle Baseline_Latency->Compound_Administration Test_Latency Measure Response Latency at Timed Intervals Compound_Administration->Test_Latency Data_Analysis Generate Dose-Response Curve and Calculate ED50 Test_Latency->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining in vivo analgesic potency using the hot plate test.

References

Pharmacological Profile: A Comparative Analysis of U-49900 and its Difluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacological properties of the synthetic opioid U-49900 and its difluorinated analog, 3,4-Difluoro U-47700. Due to a scarcity of data on 3,4-Difluoro U-49900, this guide utilizes data from its close structural analog, 3,4-Difluoro U-47700, to infer the potential pharmacological impact of difluorination on the U-49900 scaffold.

This analysis is based on available in vitro experimental data and aims to elucidate the differences in receptor binding affinity, functional activity, and potential signaling pathways. While direct comparative studies are limited, this guide synthesizes available information to provide a valuable resource for understanding the structure-activity relationships of this class of synthetic opioids.

Executive Summary

U-49900 is a synthetic opioid that has been reported to possess little to no analgesic or euphoric effects in anecdotal reports. In contrast, its parent analog, U-47700, is a potent µ-opioid receptor (MOR) agonist. The introduction of a 3,4-difluoro substitution on the phenethyl moiety of the U-47700 scaffold, creating 3,4-Difluoro U-47700, has been investigated to understand its impact on opioid receptor activity. This guide presents the available quantitative data on these compounds, details the experimental methodologies used for their characterization, and visualizes the key signaling pathways and experimental workflows.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for U-49900 and 3,4-Difluoro U-47700, providing a basis for their pharmacological comparison. It is important to note that the data for 3,4-Difluoro U-47700 is used as a proxy to understand the effects of difluorination.

Table 1: µ-Opioid Receptor (MOR) Binding Affinity and Functional Activity

CompoundReceptorAssayParameterValue
U-49900 µ-Opioid[³⁵S]GTPγSEC₅₀>10,000 nM
κ-Opioid[³⁵S]GTPγSEC₅₀>10,000 nM
3,4-Difluoro U-47700 µ-OpioidNanoBiT® MOR-β-arrestin2EC₅₀>10,000 nM
µ-OpioidNanoBiT® mini-GαiEC₅₀>10,000 nM
µ-OpioidAequoScreen®EC₅₀>10,000 nM

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of a drug that induces a response halfway between the baseline and maximum. Higher EC₅₀ values suggest lower potency.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol MOR µ-Opioid Receptor G_protein Gαi/o, Gβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP Opioid Opioid Agonist (e.g., U-49900) Opioid->MOR Binds cAMP cAMP ATP->cAMP Conversion (inhibited) PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal excitability) PKA->Cellular_Response Phosphorylates

Caption: µ-Opioid receptor G-protein signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Cell Culture (e.g., CHO-K1 cells expressing MOR) C Incubation of cells with compounds A->C B Compound Preparation (Serial dilutions of test compounds) B->C D Addition of detection reagents (e.g., [³H]-DAMGO, NanoBiT substrates, Coelenterazine) C->D E Measurement of signal (e.g., Radioactivity, Luminescence) D->E F Generation of dose-response curves E->F G Calculation of EC₅₀/IC₅₀/Ki values F->G

Caption: Generalized workflow for in vitro opioid receptor assays.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological data tables.

[³⁵S]GTPγS Binding Assay

This assay measures the functional activity of a compound by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

  • Membrane Preparation: Membranes from cells stably expressing the opioid receptor of interest (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

  • Incubation: Membranes are incubated with varying concentrations of the test compound, a fixed concentration of [³⁵S]GTPγS, and GDP at 30°C.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS. Specific binding is calculated and plotted against the logarithm of the agonist concentration to determine EC₅₀ and Emax values.

NanoBiT® MOR-β-arrestin2/mini-Gαi Recruitment Assays

These assays utilize NanoLuc® Binary Technology (NanoBiT®) to measure the interaction between the µ-opioid receptor and either β-arrestin2 or an engineered G-protein subunit (mini-Gαi).

  • Cell Culture: HEK293 cells are co-transfected with constructs for the MOR fused to one part of the NanoBiT® luciferase (e.g., LgBiT) and either β-arrestin2 or mini-Gαi fused to the complementary part (e.g., SmBiT).

  • Assay Procedure: Transfected cells are seeded in white opaque microplates. The test compound is added to the cells.

  • Luminescence Detection: The Nano-Glo® Live Cell Reagent is added, and luminescence is measured over time using a plate reader.

  • Data Analysis: The luminescent signal, which is proportional to the recruitment of β-arrestin2 or mini-Gαi to the receptor, is plotted against the compound concentration to generate dose-response curves and calculate EC₅₀ values.[1][2][3][4]

AequoScreen® Assay

The AequoScreen® assay is a functional cell-based assay that measures receptor activation by detecting changes in intracellular calcium levels.

  • Cell Line: A stable CHO-K1 cell line co-expressing the µ-opioid receptor and the photoprotein aequorin is used.

  • Cell Preparation: Cells are loaded with the cofactor coelenterazine.

  • Assay Execution: The cell suspension is injected into microplate wells containing the test compounds.

  • Luminescence Measurement: Upon receptor activation and subsequent increase in intracellular calcium, aequorin emits light. This flash luminescence is measured by a luminometer.

  • Data Analysis: The light emission is proportional to the receptor activation. Dose-response curves are generated by plotting the luminescence signal against the compound concentration to determine EC₅₀ values.[5][6][7]

Discussion

The available data suggests that both U-49900 and 3,4-Difluoro U-47700 are weak or inactive at the µ-opioid receptor in the functional assays conducted. The high EC₅₀ values (>10,000 nM) indicate very low potency. This is in stark contrast to U-47700, which is a potent MOR agonist.

The lack of activity of U-49900 aligns with anecdotal user reports of minimal opioid-like effects. The diethylamino substitution in U-49900, compared to the dimethylamino group in U-47700, appears to significantly reduce its efficacy.

The data for 3,4-Difluoro U-47700 suggests that the addition of fluorine atoms to the 3 and 4 positions of the phenyl ring does not rescue the loss of activity seen with the parent compound in these particular assays. It is possible that these modifications alter the conformation of the molecule in such a way that it can no longer effectively bind to and/or activate the µ-opioid receptor.

Conclusion

Based on the limited available evidence, both U-49900 and its potential difluorinated analog (represented by 3,4-Difluoro U-47700) exhibit significantly lower potency at the µ-opioid receptor compared to the parent compound U-47700. The structural modifications of extending the N,N-dialkyl group from dimethyl to diethyl (in U-49900) and the addition of difluoro groups to the phenyl ring appear to be detrimental to µ-opioid receptor activation in the assays performed. Further research, including in vivo studies and direct comparative analysis of 3,4-Difluoro U-49900, is warranted to fully elucidate the pharmacological profile of these compounds.

References

Detecting Novel Synthetic Opioids: A Comparative Guide to Immunoassay Cross-Reactivity of 3,4-Difluoro U-49900 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS), including synthetic opioids like 3,4-Difluoro U-49900 hydrochloride, presents a significant challenge to traditional drug screening methods. This guide provides a comparative overview of the expected performance of commercially available immunoassays in detecting this compound, supported by the general principles of immunoassay cross-reactivity with novel synthetic opioids. Due to the novelty of this compound, specific cross-reactivity data is not yet available in published literature. Therefore, this guide draws comparisons from data on structurally similar compounds and the known limitations of immunoassays in detecting emerging synthetic opioids.

Understanding the Challenge: Immunoassays and Novel Synthetic Opioids

Immunoassays are a primary tool for rapid drug screening due to their speed and ease of use. These tests utilize antibodies to detect specific drug classes. However, the antibodies are developed based on the chemical structures of well-established drugs. Novel synthetic opioids, such as the U-series (including U-49900 and its analogs), often possess significantly different chemical structures from traditional opiates (e.g., morphine, codeine) and even other synthetic opioids like fentanyl. This structural divergence is a primary reason for the limited cross-reactivity and the high potential for false-negative results when screening for these new compounds.[1][2][3]

The core issue lies in the specificity of the antibody-antigen interaction. For an immunoassay to detect a substance, the substance's chemical structure (the antigen) must be recognized by and bind to the assay's antibody. When a new compound like this compound is introduced, its unique structural modifications may prevent it from fitting into the antibody's binding site, leading to a lack of detection.

Comparative Performance of Immunoassays

The following tables summarize the expected cross-reactivity of this compound in common opioid immunoassays compared to other opioids. The data for this compound is predictive and based on the performance of assays with other novel synthetic opioids.

Table 1: Expected Cross-Reactivity of this compound and Related Compounds in Standard Opioid Immunoassays

CompoundTarget Analyte of ImmunoassayExpected Cross-Reactivity (%)Comments
3,4-Difluoro U-49900 HCl Opiates (e.g., Morphine) Very Low to None Structurally dissimilar from morphine and other opiates.
3,4-Difluoro U-49900 HCl Fentanyl Very Low to None Belongs to a different chemical class (benzamide) than fentanyl (phenylpiperidine).
U-47700 (structurally similar)OpiatesVery Low to NonePackage inserts for opiate immunoassays generally do not list cross-reactivity data for U-47700.[4]
FentanylFentanylHighThe assay is specifically designed to detect fentanyl.
MorphineOpiatesHighThe assay is calibrated with morphine or a related opiate.

Table 2: Comparison of Screening Methods for Novel Synthetic Opioids

MethodPrincipleSpeedSpecificity for Novel OpioidsThroughput
Immunoassay Antibody-antigen bindingRapidLow and Variable High
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by chromatography, detection by massSlowerHigh (with known reference standards)Medium
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-performance liquid separation, detection by massSlowerVery High (can identify novel compounds)Medium to High

Experimental Protocols for Determining Cross-Reactivity

To definitively determine the cross-reactivity of this compound, a systematic experimental approach is required.

Objective:

To quantify the cross-reactivity of this compound in a panel of commercially available opioid immunoassay kits.

Materials:
  • This compound certified reference material

  • Drug-free urine matrix

  • A panel of commercial immunoassay kits for opiates and fentanyl

  • Positive controls (e.g., morphine, fentanyl)

  • Negative controls (drug-free urine)

  • Microplate reader or appropriate instrumentation for the chosen immunoassay format

Methodology:
  • Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

  • Preparation of Spiked Urine Samples: Create a series of dilutions of the this compound stock solution in drug-free urine to achieve a range of concentrations (e.g., from 1 ng/mL to 10,000 ng/mL).

  • Immunoassay Procedure:

    • Follow the manufacturer's protocol for each immunoassay kit.

    • Run the prepared spiked urine samples, along with positive and negative controls.

    • Record the assay response for each concentration.

  • Data Analysis:

    • Determine the minimum concentration of this compound that produces a positive result according to the assay's cutoff.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of 3,4-Difluoro U-49900 HCl producing the same response) x 100

Visualizing the Detection Challenge

The following diagrams illustrate the principles of immunoassay cross-reactivity and the workflow for its determination.

G cluster_0 High Cross-Reactivity cluster_1 Low/No Cross-Reactivity Target Opioid Target Opioid Antibody1 Specific Antibody Target Opioid->Antibody1 Binds Detection Detection Antibody1->Detection 3,4-Difluoro U-49900 3,4-Difluoro U-49900 Antibody2 Specific Antibody 3,4-Difluoro U-49900->Antibody2 No/Weak Binding No Detection No Detection Antibody2->No Detection G A Prepare Spiked Samples (3,4-Difluoro U-49900 in urine) B Run Immunoassay (with controls) A->B C Measure Assay Response B->C D Determine Minimum Positive Concentration C->D E Calculate % Cross-Reactivity D->E

References

A Comparative Analysis of 3,4-Difluoro U-49900 and Other Synthetic Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic opioid 3,4-Difluoro U-49900 and its analogs, including U-49900 and the parent compound U-47700. The information is intended for researchers, scientists, and drug development professionals, offering a compilation of available data on their pharmacological properties. Due to the limited research on 3,4-Difluoro U-49900 and U-49900, this guide also includes data for the better-studied analog U-47700 and the benchmark synthetic opioid, fentanyl, to provide a broader context.

Pharmacological Profile: A Comparative Overview

The following tables summarize the available quantitative data on the in vitro pharmacological profiles of 3,4-Difluoro U-49900 and related synthetic opioids at the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR).

Table 1: µ-Opioid Receptor (MOR) Affinity and Functional Activity

CompoundBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax, % vs. DAMGO/Hydromorphone)Reference
3,4-Difluoro U-47700 241 - 767-139 - 247% (vs. Hydromorphone)[1]
U-49900 ->10,00019.2% (vs. Hydromorphone)[2][3]
U-47700 11.1 - 57111100% (Full Agonist)[4][5]
Fentanyl 1.1 - 1.4-Full Agonist[4]

Note: Higher Ki values indicate lower binding affinity. EC50 represents the concentration for 50% of maximal effect. Emax represents the maximum effect relative to a standard agonist.

Table 2: κ-Opioid Receptor (KOR) Functional Activity

CompoundFunctional Activity (EC50, nM)Efficacy (Emax, % vs. U-69593)Reference
U-49900 >10,00018.7%[2][3]
U-47700 6,67958.9%[3]

In Vivo Effects: Analgesia and Respiratory Depression

Direct comparative in vivo studies on the analgesic and respiratory effects of 3,4-Difluoro U-49900 and U-49900 are limited. However, data for U-47700 provides an indication of the potential effects of its analogs. U-47700 has been shown to be a potent analgesic, approximately 7.5 to 10 times more potent than morphine in animal models.[6][7] Like other potent µ-opioid receptor agonists, U-47700 is expected to cause significant respiratory depression, a major risk associated with this class of compounds.[5][8] Anecdotal reports suggest that U-49900 may have little to no analgesic or euphoric effects in humans, even at high doses, which contrasts with its in vitro activity at the MOR.[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical signaling pathway for µ-opioid receptor activation and a general workflow for assessing the pharmacological properties of synthetic opioids.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Synthetic Opioid (e.g., 3,4-Difluoro U-49900) MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits GIRK GIRK Channels G_protein->GIRK Gβγ activates Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Gβγ inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Analgesia Analgesia K_efflux->Analgesia RespDep Respiratory Depression K_efflux->RespDep Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Analgesia Ca_influx->RespDep

Caption: Mu-opioid receptor signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays (Rodent Models) cluster_data Data Analysis ReceptorBinding Radioligand Binding Assay (Determine Ki at MOR, KOR, DOR) Analysis Comparative Analysis of: - Receptor Affinity & Selectivity - Potency & Efficacy - Therapeutic Index (Analgesia vs. Resp. Depression) ReceptorBinding->Analysis FunctionalAssay [35S]GTPγS Binding Assay (Determine EC50 and Emax) FunctionalAssay->Analysis Analgesia Hot Plate Test (Determine analgesic potency, ED50) Analgesia->Analysis RespDep Whole-Body Plethysmography (Measure respiratory rate and volume) RespDep->Analysis Compound Test Compound (e.g., 3,4-Difluoro U-49900) Compound->ReceptorBinding Compound->FunctionalAssay Compound->Analgesia Compound->RespDep

Caption: General experimental workflow for opioid characterization.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the µ (MOR), δ (DOR), and κ (KOR) opioid receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human opioid receptors (e.g., CHO-hMOR) or from rodent brain tissue.

  • Competitive Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]DAMGO for MOR) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at G-protein coupled opioid receptors.

Methodology:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Setup: Membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Incubation: The reaction is incubated to allow for receptor activation and subsequent [³⁵S]GTPγS binding to the Gα subunit.

  • Termination and Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS via filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.

  • Data Analysis: A dose-response curve is generated by plotting the amount of [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC50 and Emax values.

Hot Plate Test for Analgesia in Rodents

Objective: To assess the analgesic potency of a test compound by measuring the latency of a thermal pain response.

Methodology:

  • Acclimation: Rodents (typically mice or rats) are acclimated to the testing room and apparatus.

  • Drug Administration: The test compound is administered, usually via subcutaneous or intraperitoneal injection.

  • Testing: At a predetermined time after drug administration, the animal is placed on a heated surface maintained at a constant temperature (e.g., 52-55°C).

  • Endpoint Measurement: The latency to a nocifensive response (e.g., hind paw licking, jumping) is recorded. A cut-off time is used to prevent tissue damage.

  • Data Analysis: The dose of the compound that produces a 50% maximal possible effect (ED50) is calculated from the dose-response curve.

Whole-Body Plethysmography for Respiratory Depression in Rodents

Objective: To measure the effects of a test compound on respiratory function, including respiratory rate and tidal volume.

Methodology:

  • Acclimation: An unrestrained animal is placed in a plethysmography chamber and allowed to acclimate.

  • Baseline Measurement: Baseline respiratory parameters are recorded before drug administration.

  • Drug Administration: The test compound is administered.

  • Continuous Monitoring: Respiratory parameters (respiratory rate, tidal volume, and minute ventilation) are continuously monitored and recorded.

  • Data Analysis: Changes in respiratory parameters from baseline are calculated and compared across different doses of the test compound to assess the degree of respiratory depression.

Conclusion

The available in vitro data suggests that 3,4-Difluoro U-47700 is a potent and efficacious agonist at the µ-opioid receptor, with a pharmacological profile comparable to or even exceeding that of U-47700 in some functional assays. In contrast, U-49900 demonstrates significantly lower efficacy at both MOR and KOR in vitro, which aligns with anecdotal reports of its limited psychoactive effects. However, a comprehensive understanding of the in vivo effects, particularly the analgesic and respiratory depressant profiles of 3,4-Difluoro U-49900 and U-49900, requires further investigation. The experimental protocols provided herein offer a framework for conducting such studies to fully characterize these novel synthetic opioids and assess their potential risks.

References

A Comparative In Vivo Analysis of U-47700 and Fentanyl Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research professionals in drug development and pharmacology, this guide provides a comparative overview of the in vivo effects of the novel synthetic opioid U-47700 and a range of fentanyl analogues. It is important to note that a comprehensive search of available scientific literature did not yield any specific in vivo studies on 3,4-Difluoro U-49900 hydrochloride. Therefore, U-47700, a close structural analogue, is presented here as the primary comparator against fentanyl derivatives.

This guide synthesizes available quantitative data on the analgesic potency of these compounds, details the experimental methodologies used in these studies, and illustrates the key signaling pathways involved in their mechanism of action.

Quantitative Comparison of In Vivo Analgesic Potency

The following tables summarize the in vivo analgesic potency of U-47700 and various fentanyl analogues, primarily determined by the tail-flick and hot plate latency tests in rodents. The median effective dose (ED50) is a key metric used to compare the potency of these compounds, with a lower ED50 value indicating higher potency.

Table 1: In Vivo Analgesic Potency of U-47700 and Fentanyl Analogues (Tail-Flick Test)

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Potency Relative to MorphinePotency Relative to FentanylReference
U-47700 Mouses.c.0.2112x~0.1x[1]
Fentanyl Mouses.c.0.122-1x[2]
Acryl fentanyl Mouses.c.0.158-~0.77x[2]
β-hydroxythio fentanyl Mouses.c.0.463-~0.26x[2]
Cyclohexyl fentanyl Mouses.c.3.18-~0.04x[2]
4-fluoroisobutyrfentanyl Mouses.c.0.211-~0.58x[2]
Furanyl fentanyl Mouses.c.0.185-~0.66x[2]
Tetrahydrofuranyl fentanyl Mouses.c.0.301-~0.41x[2]
Butyrylfentanyl Mouses.c.0.0831x~1.5x[1]
Acetylfentanyl Mousep.o.0.021-~0.3x (oral)[3]
α-methylfentanyl Mousep.o.0.0058-~1.05x (oral)[4]
Carfentanil ---~10,000x30-100x[5]

s.c. = subcutaneous; p.o. = per os (by mouth)

Table 2: In Vivo Analgesic Potency of U-47700 (Hot Plate Test)

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Potency Relative to MorphineReference
U-47700 Rats.c.0.5~10-18x[4]

Experimental Protocols

The in vivo data presented in this guide are primarily derived from two standard models of nociception in rodents: the tail-flick test and the hot plate test. These assays are crucial for assessing the analgesic properties of novel compounds.

Tail-Flick Test

The tail-flick test is a common method to measure the spinal analgesic effects of drugs.

Workflow for the Tail-Flick Test:

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Acclimatize animals to testing environment baseline Measure baseline tail-flick latency (control) acclimatize->baseline administer Administer test compound or vehicle baseline->administer place Place animal in apparatus administer->place heat Apply radiant heat to the tail place->heat measure Record latency to tail flick heat->measure analyze Analyze data and calculate ED50 measure->analyze compare Compare with control and reference compounds analyze->compare

Caption: Workflow of the tail-flick test for analgesic assessment.

Detailed Methodology:

  • Animal Acclimatization: Rodents (typically mice or rats) are habituated to the testing environment and handling to minimize stress-induced analgesia.

  • Baseline Measurement: A baseline tail-flick latency is determined for each animal before drug administration. A radiant heat source is focused on the animal's tail, and the time taken for the animal to flick its tail away from the heat is recorded. A cut-off time is established to prevent tissue damage.

  • Drug Administration: The test compound (e.g., U-47700 or a fentanyl analogue) or a vehicle control is administered, typically via subcutaneous, intraperitoneal, or oral routes.

  • Testing: At predetermined time points after drug administration, the tail-flick latency is measured again.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated, and dose-response curves are generated to determine the ED50 value.

Hot Plate Test

The hot plate test is used to evaluate the supraspinal analgesic effects of compounds.

Workflow for the Hot Plate Test:

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Acclimatize animals to testing room baseline Determine baseline latency on hot plate (control) acclimatize->baseline administer Administer test compound or vehicle baseline->administer place Place animal on heated surface administer->place observe Observe for nociceptive responses (e.g., paw licking, jumping) place->observe record Record latency to response observe->record analyze Analyze data and calculate ED50 record->analyze compare Compare with control and reference compounds analyze->compare

Caption: Workflow of the hot plate test for assessing analgesic effects.

Detailed Methodology:

  • Animal Acclimatization: Animals are brought to the testing room to acclimate for a specified period.

  • Baseline Measurement: Each animal is placed on a heated plate (typically maintained at a constant temperature, e.g., 55°C), and the time until a nociceptive response (such as licking a paw or jumping) is recorded as the baseline latency. A cut-off time is enforced to prevent injury.

  • Drug Administration: The test compound or vehicle is administered.

  • Testing: At various time points post-administration, the latency to respond on the hot plate is measured again.

  • Data Analysis: The results are analyzed to determine the analgesic effect of the compound, and dose-response curves are constructed to calculate the ED50.

Signaling Pathways

Both U-47700 and fentanyl analogues exert their primary effects by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The activation of the MOR initiates a cascade of intracellular signaling events that ultimately lead to the observed analgesic and adverse effects.

Mu-Opioid Receptor (MOR) Signaling Cascade

The binding of an agonist to the MOR triggers the dissociation of the associated heterotrimeric G-protein into its Gαi/o and Gβγ subunits, which then modulate downstream effectors.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MOR μ-Opioid Receptor (MOR) G_protein G-protein (αi/o, β, γ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ca_channel ↓ Ca²⁺ Influx (Inhibition of Voltage-Gated Ca²⁺ Channels) G_protein->Ca_channel Gβγ inhibits K_channel ↑ K⁺ Efflux (Activation of GIRK Channels) G_protein->K_channel Gβγ activates Opioid Opioid Agonist (U-47700 or Fentanyl Analogue) Opioid->MOR Binds to cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Neurotransmitter Neurotransmitter->Analgesia

Caption: Simplified signaling pathway of μ-opioid receptor activation.

Key Downstream Effects of MOR Activation:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It inhibits N-type voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals. It also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuron, which decreases neuronal excitability.

Collectively, these actions reduce the transmission of nociceptive signals, resulting in analgesia. However, activation of these same pathways in other brain regions, such as the brainstem, can lead to adverse effects like respiratory depression.

Conclusion

The available in vivo data demonstrate that both U-47700 and various fentanyl analogues are potent analgesics, with most fentanyl analogues exhibiting potency greater than or comparable to morphine. Notably, some fentanyl analogues, such as carfentanil, are significantly more potent than fentanyl itself. The lack of in vivo data for this compound highlights a gap in the current understanding of the structure-activity relationships within this class of novel synthetic opioids. Further research is warranted to characterize the in vivo pharmacological profile of this and other emerging synthetic opioids to better understand their potential therapeutic and toxicological effects. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers undertaking such investigations.

References

A Comparative Guide to the Inter-Laboratory Analysis of 3,4-Difluoro U-49900 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization of 3,4-Difluoro U-49900 hydrochloride, a novel synthetic opioid. While a formal inter-laboratory comparison study with standardized samples has not been published, this document synthesizes and compares the analytical approaches reported in forensic and research literature. The objective is to offer a comprehensive resource for professionals involved in the detection and analysis of this compound and its analogs.

Summary of Analytical Performance

Due to the absence of a formal inter-laboratory study, quantitative performance metrics such as Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy, and precision are not available for direct comparison across different laboratories. However, the following table summarizes the key analytical techniques that have been successfully employed for the identification and characterization of U-series synthetic opioids, including 3,4-Difluoro U-49900 and its close analog, U-49900. This information can guide laboratories in selecting appropriate methodologies.

Analytical TechniquePurposeKey AdvantagesReported Application to U-series Opioids
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and confirmationProvides characteristic fragmentation patterns for structural elucidation.[1][2]Successfully used for the identification of 3,4-Difluoro-U-47700 and U-49900.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS, UHPLC-HRMS) Identification, confirmation, and quantification in biological matricesHigh sensitivity and selectivity, suitable for complex matrices like blood and urine.[2][3]Employed for the characterization of U-49900 and its metabolites.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidationProvides detailed information about the chemical structure.[2]Used for the unequivocal identification of U-49900.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsComplements other techniques for structural confirmation.[2][4]Used in the comprehensive characterization of U-49900.[2][4]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. The following sections outline the methodologies cited in the literature for the analysis of 3,4-Difluoro U-49900 and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on the methodology reported for the analysis of 3,4-Difluoro-U-47700.[1]

  • Sample Preparation: The drug material was diluted in methanol.[1]

  • Instrumentation: An Agilent 5975 Series GC/MSD System was used.[1]

  • GC Column: An Agilent J&W DB-1 column (12 m x 200 µm x 0.33 µm) was employed.[1]

  • Carrier Gas: Helium was used as the carrier gas at a flow rate of 1.46 mL/min.[1]

  • Temperature Program:

    • Injection Port: 265 °C[1]

    • Transfer Line: 300 °C[1]

    • MS Source: 230 °C[1]

    • MS Quadrupole: 150 °C[1]

    • Oven: Initial temperature of 50 °C, ramped at 30 °C/min to 340 °C and held for 2.3 minutes.[1]

  • Injection: 1 µL of the sample was injected in splitless mode.[1]

  • MS Parameters:

    • Mass Scan Range: 40-550 m/z[1]

    • The electron ionization energy was 70 eV.[5]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol

This protocol is based on the methodology reported for the analysis of 3,4-Difluoro-U-47700.[1]

  • Sample Preparation: A 1:100 dilution of the methanolic GC-MS sample was made in the initial mobile phase.[1]

  • Instrumentation: A Sciex TripleTOF® 5600+ system coupled with a Shimadzu Nexera XR UHPLC was used.[1]

  • LC Column: A Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm) was used.[1]

  • Mobile Phase:

    • A: 10 mM ammonium formate buffer (pH 3.0)[1]

    • B: Acetonitrile with 0.1% formic acid proved to be the best combination for signal intensity and spray stability in a similar study.[6]

  • Gradient: The gradient started at 95% A and 5% B, changed to 5% A and 95% B over 13 minutes, and returned to the initial conditions at 15.5 minutes.[1]

  • Flow Rate: 0.5 mL/min.

  • Temperatures:

    • Autosampler: 15 °C[1]

    • Source Heater: 600 °C[1]

  • Injection Volume: 10 µL[1]

  • MS Parameters:

    • TOF MS Scan Range: 100-510 Da[1]

Signaling Pathway and Experimental Workflow

To provide a broader context for the analysis of this compound, the following diagrams illustrate the general signaling pathway for U-series opioids and a typical analytical workflow.

Opioid_Receptor_Signaling U-49900_Analog 3,4-Difluoro U-49900 MOR μ-Opioid Receptor (MOR) U-49900_Analog->MOR Agonist KOR κ-Opioid Receptor (KOR) U-49900_Analog->KOR Agonist Gi Gi/o Protein MOR->Gi KOR->Gi AC Adenylyl Cyclase (AC) Gi->AC GIRK GIRK Channels (K+) Gi->GIRK Activates Ca_Channel Ca2+ Channels Gi->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Analytical_Workflow cluster_Sample Sample Handling cluster_Analysis Instrumental Analysis cluster_Data Data Interpretation Sample Seized Material or Biological Specimen Preparation Sample Preparation (e.g., Dilution, Extraction) Sample->Preparation Screening Presumptive Screening (e.g., Immunoassay) Preparation->Screening Confirmation Confirmatory Analysis (GC-MS, LC-MS) Screening->Confirmation Structure Structural Elucidation (NMR, HRMS) Confirmation->Structure Data_Analysis Data Processing & Spectral Library Comparison Confirmation->Data_Analysis Structure->Data_Analysis Reporting Reporting of Findings Data_Analysis->Reporting

References

Evaluating the Opioid Receptor Selectivity of 3,4-Difluoro U-49900 Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel synthetic opioids with their primary targets is paramount for both therapeutic innovation and risk assessment. This guide provides a comparative evaluation of the opioid receptor selectivity of 3,4-Difluoro U-49900 hydrochloride. Due to the current absence of published binding and functional data for this specific difluorinated analog, this analysis focuses on its parent compound, U-49900, and contextualizes its profile against the well-characterized synthetic opioid U-47700 and the selective kappa-opioid receptor (KOR) agonist U-50488.

The selectivity of a ligand for the mu (μ), delta (δ), and kappa (κ) opioid receptors dictates its pharmacological effects, from analgesia to potential side effects such as respiratory depression, euphoria, and dysphoria. Minor structural modifications, such as the addition of fluorine atoms, can significantly alter a compound's binding affinity and functional activity, making such comparative analyses essential.

Comparative Receptor Activity Profile

The following table summarizes the available in vitro data for U-49900 and its comparators. It is important to note the incomplete dataset for U-49900, particularly the absence of binding affinity data and functional activity at the δ-opioid receptor.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax, %)
U-49900 μ (MOR)Data Not Available>10,00033 (at 100 µM)[1]
δ (DOR)Data Not AvailableData Not AvailableData Not Available
κ (KOR)Data Not Available>10,00050 (at 100 µM)[1]
U-47700 μ (MOR)11.1[2]111[1]114[1]
δ (DOR)1220[2]5161-
κ (KOR)287[2]6679[1]97[1]
U-50488 μ (MOR)>500--
δ (DOR)>10000--
κ (KOR)12--

A Note on this compound: The introduction of fluorine atoms to a molecule can influence its electronic properties, membrane permeability, and metabolic stability, all of which can impact receptor interaction. Generally, fluorination can increase binding affinity by forming favorable orthogonal multipolar interactions with the receptor binding pocket. However, without empirical data, the precise effect of the 3,4-difluoro substitution on the benzamide ring of U-49900 remains speculative.

Visualizing the Underlying Mechanisms and Processes

To better understand the context of this comparison, the following diagrams illustrate the general opioid receptor signaling pathway, a typical experimental workflow for determining binding affinity, and a conceptual representation of receptor selectivity.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., U-49900) Opioid_Receptor Opioid Receptor (μ, δ, or κ) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gαi/o (GDP-bound) Opioid_Receptor->G_Protein Activates G_Protein_Active Gαi/o (GTP-bound) G_Protein->G_Protein_Active GDP-GTP Exchange G_beta_gamma Gβγ Adenylyl_Cyclase Adenylyl Cyclase G_Protein_Active->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP Downstream_Effects Downstream Cellular Effects (e.g., Ion Channel Modulation) cAMP->Downstream_Effects Leads to

Caption: General Opioid Receptor Signaling Pathway.

cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare cell membranes expressing opioid receptors I1 Incubate membranes, radioligand, and test compound P1->I1 P2 Prepare radioligand (e.g., [3H]DAMGO for MOR) P2->I1 P3 Prepare serial dilutions of 3,4-Difluoro U-49900 HCl P3->I1 S1 Filter to separate bound from free radioligand I1->S1 D1 Quantify radioactivity on filters S1->D1 D2 Plot data and determine IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3 cluster_conclusion Selectivity Profile Compound 3,4-Difluoro U-49900 HCl MOR μ Receptor Compound->MOR High Affinity? DOR δ Receptor Compound->DOR Moderate Affinity? KOR κ Receptor Compound->KOR Low Affinity? Conclusion μ-selective?

References

Safety Operating Guide

Navigating the Safe Disposal of 3,4-Difluoro U-49900 Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent synthetic opioids like 3,4-Difluoro U-49900 hydrochloride is a critical component of laboratory safety and environmental responsibility. Due to its classification as a hazardous substance, stringent protocols must be followed to mitigate risks of exposure and environmental contamination. This guide provides a detailed framework for the safe disposal of this compound, drawing from established guidelines for hazardous chemical waste management and the handling of potent opioid analogs.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural similarity to other U-series opioids and fentanyl analogs necessitates that it be treated with the utmost caution. The following table summarizes the presumed hazards based on data from similar compounds.

Hazard CategoryPresumed HazardMitigation Measures
Acute Toxicity Fatal if swallowed, in contact with skin, or if inhaled.[1]Use of extensive Personal Protective Equipment (PPE), including respiratory protection, double gloves, and a lab coat or gown.[2][3][4]
Health Hazard Suspected of damaging fertility or the unborn child.[1][5] May cause drowsiness or dizziness.[1]Handle in a designated area, preferably within a certified chemical fume hood or other ventilated enclosure.[6]
Physical Hazard As a powder, it can become airborne, posing a significant inhalation risk.[2]Avoid actions that could generate dust, such as scraping or vigorous shaking.[2] Wetting the material may be a necessary precaution in some circumstances.[2]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide a systematic approach to the disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Personal Protective Equipment (PPE) and Preparation

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE:

  • Respiratory Protection: A properly fit-tested N95 mask or a higher level of respiratory protection is recommended, especially when handling the powdered form.[7]

  • Gloves: Two pairs of nitrile gloves should be worn ("double-gloving").[4]

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.

  • Body Covering: A disposable gown or a dedicated lab coat that does not leave the designated handling area.

Work should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation exposure.[6]

Waste Segregation and Containerization

Proper segregation and containment are fundamental to safe disposal:

  • Designate a Hazardous Waste Container: Use a clearly labeled, leak-proof container with a screw-on cap that is compatible with the chemical.[8][9][10] The container must be marked with a "Hazardous Waste" label, and the contents, including the full chemical name "this compound," must be clearly identified.[10][11]

  • Solid Waste:

    • Bulk Powder: The original manufacturer's container, if intact and properly sealed, can be placed directly into the designated hazardous waste container.[9] If transferring the powder, do so carefully within a fume hood to avoid creating dust.

    • Contaminated Lab Supplies: Items such as gloves, wipes, and absorbent paper that have come into contact with the compound should be double-bagged in clear plastic bags and placed in the solid hazardous waste stream.[9]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

    • Drain disposal is strictly prohibited for potent opioid compounds.[12]

  • Sharps: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated sharps container that is puncture-resistant and leak-proof.[9]

Decontamination of Surfaces and Equipment

Effective decontamination is crucial to prevent secondary exposure. Research on fentanyl and its analogs has shown that certain solutions can degrade these compounds:

  • Effective Decontaminants: Solutions containing peracetic acid, hydrogen peroxide, or a pH-adjusted hypochlorite solution have been shown to be effective in degrading fentanyl analogs.[13][14]

  • Procedure:

    • Liberally apply the chosen decontamination solution to the affected surface.

    • Allow for a sufficient contact time (e.g., one hour) for degradation to occur.[13]

    • Wipe the area with absorbent pads, and dispose of the pads as hazardous waste.

    • Rinse the surface with water, and dispose of the rinsate as hazardous liquid waste.

  • Caution: Chlorine-based solutions can damage certain materials, including personal protective equipment.[2]

Waste Storage and Disposal
  • Storage: Store hazardous waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[8] Secondary containment, such as a larger bin or tray, is recommended to contain any potential leaks.[9]

  • Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4][9][10][11] Adhere to all institutional, local, and national regulations regarding the storage time and quantity limits for hazardous waste.[9][10]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste Waste Handling & Segregation cluster_decon Decontamination cluster_final Final Disposal ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection, Respirator) setup Work in Designated Area (e.g., Fume Hood) ppe->setup identify Identify Waste Type setup->identify solid Solid Waste (Powder, Contaminated PPE, etc.) identify->solid Solid liquid Liquid Waste (Solutions) identify->liquid Liquid sharps Sharps (Needles, Glassware) identify->sharps Sharps containerize_solid Double Bag or Place in Sealed Container solid->containerize_solid containerize_liquid Collect in Labeled Liquid Waste Container liquid->containerize_liquid containerize_sharps Place in Puncture-Proof Sharps Container sharps->containerize_sharps decontaminate Decontaminate Surfaces & Equipment (e.g., Peracetic Acid Solution) containerize_solid->decontaminate containerize_liquid->decontaminate containerize_sharps->decontaminate dispose_decon Dispose of Decontamination Materials as Hazardous Waste decontaminate->dispose_decon store Store Waste in Secondary Containment in Satellite Accumulation Area dispose_decon->store schedule Schedule Pickup with EH&S or Licensed Contractor store->schedule

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.